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  • Product: H-His(Trt)-Otbu HCl
  • CAS: 218938-68-2

Core Science & Biosynthesis

Foundational

Strategic Utilization of H-His(Trt)-Otbu HCl in Convergent Peptide Synthesis

[1] Executive Summary H-His(Trt)-Otbu HCl (Histidine tert-butyl ester hydrochloride, -trityl protected) is a specialized amino acid derivative engineered for high-fidelity solution-phase peptide synthesis and convergent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

H-His(Trt)-Otbu HCl (Histidine tert-butyl ester hydrochloride,


-trityl protected) is a specialized amino acid derivative engineered for high-fidelity solution-phase peptide synthesis  and convergent fragment condensation .[1]

Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-His(Trt)-OH), this molecule serves as the nucleophilic amine component in coupling reactions.[1] Its distinct value lies in its orthogonal protection Scheme : the C-terminal tert-butyl ester (Otbu) and side-chain Trityl (Trt) groups are acid-labile, while the N-terminus is free (as an HCl salt) for immediate coupling.[1] This architecture is critical for preventing the notorious racemization of Histidine during fragment assembly.

Chemical Architecture & Properties[2]

The hydrochloride salt form is preferred over the free base due to enhanced shelf-stability and resistance to oxidative degradation.[1]

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name H-His(Trt)-Otbu[1][2][3][4][5] · HCl
Full Name L-Histidine tert-butyl ester,

-trityl-, hydrochloride
CAS Number 218938-68-2 (HCl salt); Verify specific batch as 304698-96-2 refers to free base
Molecular Formula

Molecular Weight ~490.04 g/mol (Salt); 453.58 g/mol (Free Base)
Solubility Soluble in DCM, DMF, MeOH; Sparingly soluble in

Purity Standard

(HPLC)
Appearance White to off-white hygroscopic powder
Structural Logic[1]
  • H- (N-Terminus): The free amine (stabilized as HCl) allows this unit to act as the acceptor in coupling reactions without prior deprotection steps.[1]

  • -Otbu (C-Terminus): Provides bulk steric protection and is cleavable by TFA, making it compatible with Fmoc/tBu strategies where base-labile groups (Fmoc) are removed upstream.[1]

  • -Trt (Side Chain): The Trityl group is attached to the

    
    -nitrogen (
    
    
    
    ) of the imidazole ring.[1][6][7] This is the critical design feature for stereochemical integrity.

Mechanistic Insight: Suppression of Racemization[1][10][11]

Histidine is uniquely prone to racemization during peptide coupling due to the basicity of its imidazole ring. Understanding the mechanism of H-His(Trt)-Otbu is essential for troubleshooting.[1]

The Racemization Pathway

In unprotected or


-protected histidine, the imidazole nitrogen can act as an intramolecular base, abstracting the proton from the 

-carbon (

) of the activated amino acid.[1][8] This leads to the formation of an enol intermediate and subsequent loss of chirality (L

D/L mixture).[1]
The Trityl Advantage

The Trityl (Triphenylmethyl) group is extremely bulky.[1] When attached to the


-position:
  • Steric Shielding: It physically blocks the approach of the

    
     nitrogen to the 
    
    
    
    proton.[1]
  • Electronic Modulation: It lowers the basicity of the imidazole ring, suppressing its catalytic activity in base-mediated epimerization.

Critical Note: While Trityl reduces racemization, it does not eliminate it entirely if high temperatures or strong bases are used.[1] Always maintain low temperature (


 to RT) and use non-nucleophilic bases (e.g., DIPEA or Collidine) during coupling.[1]

Orthogonal Protection Strategy

The utility of H-His(Trt)-Otbu HCl relies on its specific reactivity profile.[1] It allows for the synthesis of protected peptide fragments that can be deprotected globally in a single acidic step.

Diagram 1: Orthogonal Reactivity Map

Orthogonality cluster_legend Outcome Compound H-His(Trt)-Otbu Acid Acid Treatment (95% TFA) Compound->Acid Cleaves Trt & Otbu Base Base Treatment (20% Piperidine) Compound->Base Stable (No Reaction) Hydrog Hydrogenolysis (H2 / Pd-C) Compound->Hydrog Stable (Trt intact) Result1 Free Histidine (H-His-OH) Acid->Result1

Caption: The Trt and Otbu groups are acid-labile, allowing for global deprotection, while remaining stable to basic conditions used for Fmoc removal on the coupling partner.[1]

Experimental Protocol: Solution Phase Coupling

This protocol describes coupling a protected amino acid (e.g., Fmoc-Phe-OH) to H-His(Trt)-Otbu HCl.[1]

Reagents
  • Acceptor: H-His(Trt)-Otbu HCl (1.0 equiv)[1]

  • Donor: Fmoc-AA-OH (1.1 equiv)[1]

  • Coupling Agent: EDC·HCl / HOBt (or HATU for difficult sequences)

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology
  • Neutralization (Critical):

    • Dissolve H-His(Trt)-Otbu HCl in minimal DMF/DCM.[1]

    • Add DIPEA (1.0 equiv) to neutralize the HCl salt and generate the free amine.[1] Note: Do not use excess base at this stage to minimize racemization risk.

  • Activation:

    • In a separate vessel, dissolve Fmoc-AA-OH and HOBt (1.1 equiv) in DMF.

    • Cool to

      
      .
      
    • Add EDC·HCl (1.1 equiv) and stir for 10-15 minutes to form the active ester.[1]

  • Coupling:

    • Add the neutralized His-solution to the activated AA-solution.[1]

    • Adjust pH to ~8 using DIPEA (dropwise).[1]

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) overnight.
      
  • Workup (Extraction):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash sequence:

      • 5%

        
         (3x) – Removes unreacted acid/HOBt.[1]
        
      • Water (1x).

      • Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Diagram 2: Coupling Workflow

CouplingWorkflow Start Start: H-His(Trt)-Otbu HCl Neutralize Step 1: Neutralization (DIPEA 1.0 eq) Start->Neutralize Mix Step 3: Coupling Reaction (0°C -> RT, 12h) Neutralize->Mix Activate Step 2: Activation of Donor (Fmoc-AA-OH + EDC/HOBt) Activate->Mix Extract Step 4: Organic Extraction (EtOAc vs NaHCO3) Mix->Extract Isolate Final Product: Fmoc-AA-His(Trt)-Otbu Extract->Isolate

Caption: Convergent synthesis workflow. The HCl salt must be neutralized immediately prior to coupling to prevent degradation.[1]

Quality Control & Troubleshooting

Storage and Handling[1]
  • Hygroscopicity: The HCl salt attracts moisture. Store at -20°C in a sealed container with desiccant.

  • Stability: Stable for >1 year if kept dry. Hydrolysis of the tert-butyl ester can occur if exposed to moisture and heat.[1]

Analytical Parameters
  • HPLC: Run on C18 column.[9] Gradient: 5-95% ACN in

    
     (0.1% TFA).[1]
    
    • Note: The Trityl group is hydrophobic; expect late elution.

  • NMR (

    
    ):  Look for the characteristic tert-butyl singlet (~1.4 ppm, 9H) and the Trityl aromatic multiplet (7.0-7.4 ppm, 15H).[1]
    
Common Issues
  • Low Yield: Often caused by incomplete neutralization of the HCl salt. Ensure pH is ~8 during coupling.

  • Racemization: Detected by splitting of HPLC peaks (diastereomers).[1] Switch to Collidine as a base or use Oxyma/DIC activation if detected.

References

  • Barlos, K., et al. (1989).[1] "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden."[1][10] Tetrahedron Letters, 30(30), 3943-3946.[1] [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][10] Chemical Reviews, 109(6), 2455-2504.[1]

  • Sigma-Aldrich. "H-His(Trt)-Otbu hydrochloride Product Datasheet."[1] [1]

  • Bachem. "Histidine Protection Strategies in Peptide Synthesis."

Sources

Exploratory

An In-depth Technical Guide to H-His(Trt)-Otbu HCl: Structure, Function, and Application in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. H-His(Trt)-Otbu HCl, a pre-protected histidine derivative, stands as a critical building block for the synthesis of complex peptides. This guide provides a comprehensive overview of its structure, the rationale behind its protecting groups, and its strategic application in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. Understanding the nuances of this reagent is essential for optimizing synthetic outcomes and accelerating the development of innovative peptide-based drugs.

The Molecular Architecture of H-His(Trt)-Otbu HCl

H-His(Trt)-Otbu HCl, also known by its systematic name tert-butyl (2S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a derivative of the amino acid L-histidine. Its structure is meticulously designed to mask the reactive sites of the histidine molecule, allowing for its controlled incorporation into a growing peptide chain.

Key Structural Features:

  • L-Histidine Core: The fundamental amino acid backbone.

  • Trityl (Trt) Group: A bulky protecting group attached to the τ-nitrogen of the imidazole side chain.[1]

  • tert-Butyl (Otbu) Ester: A protecting group for the C-terminal carboxylic acid.[2]

  • Hydrochloride (HCl) Salt: Enhances the stability and handling of the compound.

PropertyValueReference
Chemical Formula C₂₉H₃₂ClN₃O₂
Molecular Weight 490.04 g/mol [3]
Appearance White to off-white solid[4]
Storage Refrigerated

digraph "H-His(Trt)-Otbu HCl Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Nodes for the core structure N [label="NH3+", pos="0,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; CA [label="Cα", pos="1,0!", color="#202124", fontcolor="#FFFFFF"]; C [label="C'", pos="2,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; O [label="O", pos="2.5,1!", color="#EA4335", fontcolor="#FFFFFF"]; Otbu [label="O-tBu", pos="2.5,-0.25!", color="#34A853", fontcolor="#FFFFFF"]; CB [label="Cβ", pos="1,-1!", color="#202124", fontcolor="#FFFFFF"];

// Imidazole Ring CG [label="Cγ", pos="2,-1.5!", color="#202124", fontcolor="#FFFFFF"]; ND1 [label="Nδ1", pos="2.5,-2.5!", color="#4285F4", fontcolor="#FFFFFF"]; CE1 [label="Cε1", pos="3.5,-2.5!", color="#202124", fontcolor="#FFFFFF"]; NE2 [label="Nε2", pos="3.5,-1.5!", color="#4285F4", fontcolor="#FFFFFF"]; CD2 [label="Cδ2", pos="2.5,-1!", color="#202124", fontcolor="#FFFFFF"];

// Trityl Group Trt [label="Trt", pos="4.5,-1!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Bonds N -> CA; CA -> C; C -> O [label="="]; C -> Otbu; CA -> CB; CB -> CG; CG -> ND1; ND1 -> CE1; CE1 -> NE2; NE2 -> CD2; CD2 -> CG; NE2 -> Trt;

// Chloride ion Cl [label="Cl-", pos="-1,0!", color="#EA4335", fontcolor="#FFFFFF"]; }

Figure 1: Chemical structure of H-His(Trt)-Otbu HCl.

The Strategic Importance of Protecting Groups

The utility of H-His(Trt)-Otbu HCl in peptide synthesis is entirely dependent on its protecting groups. These chemical modifications are not arbitrary; they are strategically chosen to prevent unwanted side reactions and to be removable under specific, controlled conditions.

The Trityl (Trt) Group: Shielding the Imidazole Side Chain

The imidazole side chain of histidine presents a significant challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, and it is known to catalyze racemization during the coupling of the activated amino acid.[1][5] The trityl (Trt) group, a bulky triphenylmethyl moiety, is employed to mitigate these issues.

Causality behind the choice of the Trt group:

  • Steric Hindrance: The large size of the Trt group physically blocks the imidazole nitrogen from participating in unwanted reactions.[6]

  • Prevention of Side Reactions: By protecting the imidazole ring, the Trt group prevents acylation and other modifications that can occur during peptide coupling.[5]

  • Reduced Racemization: While not completely eliminating the risk, the Trt group helps to suppress the epimerization of the activated histidine residue, thereby preserving its stereochemical integrity.[1][6]

  • Acid Lability: The Trt group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[5][7] This orthogonality is a key principle of Fmoc-based SPPS.

The tert-Butyl (Otbu) Ester: Protecting the Carboxyl Terminus

The C-terminal carboxylic acid of an amino acid is highly reactive and must be protected to prevent it from forming amide bonds with other amino acid monomers in an uncontrolled manner. The tert-butyl (Otbu) ester is a widely used protecting group for this purpose.[2]

Causality behind the choice of the Otbu group:

  • Stability: The Otbu ester is stable to a wide range of reagents and reaction conditions encountered during peptide synthesis, including the basic conditions used for Fmoc deprotection.[2]

  • Acid-Labile Deprotection: Similar to the Trt group, the Otbu ester is cleaved under strongly acidic conditions, typically with TFA.[2][8] This allows for the simultaneous deprotection of the C-terminus and the side-chain protecting groups in the final cleavage step. The mechanism involves the formation of a stable tert-butyl cation, which is then typically scavenged to prevent side reactions.[8]

  • Improved Solubility: The presence of the Otbu group can enhance the solubility of the protected amino acid in organic solvents commonly used in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-His(Trt)-Otbu HCl is a cornerstone of the fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (H-His(Trt)-Otbu HCl + Coupling Reagent) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage End Synthesis Repeat->Deprotection Purification Peptide Purification (e.g., HPLC) Cleavage->Purification End Purified Peptide Purification->End

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for Incorporating H-His(Trt)-Otbu HCl

The following is a generalized protocol for the incorporation of H-His(Trt)-Otbu HCl into a peptide sequence using manual SPPS. The specific reagents and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • H-His(Trt)-Otbu HCl

  • Coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, Oxyma Pure)[9][10]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))[1]

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Coupling:

    • Dissolve H-His(Trt)-Otbu HCl and a suitable coupling reagent (e.g., HBTU) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and activate the carboxyl group.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent, such as acetic anhydride.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and simultaneously remove the Trt and Otbu protecting groups, along with other acid-labile side-chain protecting groups.[1][11] The scavengers in the cocktail, such as TIS, are crucial to prevent the reactive carbocations generated during deprotection from modifying sensitive amino acid residues.[9]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Development

The use of protected amino acids like H-His(Trt)-Otbu HCl is fundamental to the development of peptide-based therapeutics. Peptides offer high specificity and low toxicity, making them attractive drug candidates.[12] The ability to synthesize custom peptide sequences with high purity is essential for:

  • Structure-Activity Relationship (SAR) Studies: Creating peptide analogs to investigate how changes in the amino acid sequence affect biological activity.[12]

  • Development of Peptide Drug Candidates: Synthesizing potential therapeutic peptides with improved pharmacological properties, such as enhanced stability and receptor affinity.[12][13]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling H-His(Trt)-Otbu HCl and the reagents used in peptide synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.[14][16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14][17] In case of contact, rinse thoroughly with water.[17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

H-His(Trt)-Otbu HCl is a sophisticated and indispensable tool in the arsenal of the peptide chemist. Its carefully designed structure, featuring the acid-labile Trt and Otbu protecting groups, enables the controlled and efficient incorporation of histidine into complex peptide chains. A thorough understanding of the function of these protecting groups and the principles of Fmoc-SPPS is critical for researchers and drug development professionals seeking to harness the therapeutic potential of peptides. By providing a stable and reliable building block, H-His(Trt)-Otbu HCl facilitates the synthesis of high-purity peptides, thereby accelerating the discovery and development of the next generation of peptide-based medicines.

References

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • The Journal of Organic Chemistry. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]

  • AAPPTec. Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. [Link]

  • AAPPTec. H-His(Trt)-OMe HCl [32946-56-8]. [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]

  • RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • PubMed. Im-trityl protection of histidine. [Link]

  • ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. [Link]

  • Cambridge Bioscience. H-His(1-Trt)-OtBu. [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-His(Trt)-OH. [Link]

Sources

Foundational

role of trityl protecting group in peptide synthesis

An In-Depth Technical Guide to the Trityl Protecting Group in Peptide Synthesis Authored by a Senior Application Scientist Abstract In the intricate world of peptide synthesis, the strategic use of protecting groups is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Trityl Protecting Group in Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective moieties available to the modern chemist, the trityl (triphenylmethyl, Trt) group stands out for its unique combination of steric bulk, acid lability, and stability under basic conditions. This guide provides a comprehensive exploration of the trityl group's role, from its fundamental chemical principles to its practical application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind its selection for specific amino acids, the mechanics of its introduction and cleavage, and the nuances of its use within orthogonal synthesis strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Protection in Peptide Synthesis

The synthesis of a peptide is a sequential process of forming amide bonds between amino acids. Because amino acids are bifunctional (containing at least one amine and one carboxylic acid group) and many possess reactive side-chain functionalities, uncontrolled polymerization and unwanted side reactions would occur without a strategic plan of chemical protection.[1] Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert to specific reaction conditions.[2]

The most successful strategies, particularly in SPPS, rely on the principle of orthogonality . An orthogonal system employs at least two distinct classes of protecting groups that can be removed under completely different conditions, allowing for selective deprotection at various stages of the synthesis.[3][4] The most prevalent orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach, which pairs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group with acid-labile groups for "permanent" side-chain protection.[5] The trityl group is a cornerstone of this acid-labile side-chain protection scheme.

The Trityl Group: Chemical Characteristics and Variants

The trityl group is an alkyl-type protecting group distinguished by its significant steric hindrance and high acid sensitivity.[6][7] These properties make it exceptionally well-suited for the selective protection of various functional groups.[6]

  • Steric Hindrance : The three bulky phenyl rings create a sterically crowded environment. This bulkiness provides excellent selectivity, often favoring the protection of less hindered primary amines.[6] However, this same property can sometimes impede reactions; for instance, Trt-protected amino acids can be difficult to couple using certain activation methods like mixed anhydrides.[6]

  • Acid Lability : The Trt group is readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).[7][8] This is due to the formation of the highly stable triphenylmethyl carbocation upon protonation and cleavage.

  • Base and Nucleophile Stability : It is stable to basic conditions (like the piperidine used for Fmoc removal) and most nucleophiles, which is a critical requirement for its use in the Fmoc/tBu strategy.[6]

Tuning Acid Lability: Trityl Variants

The inherent acid lability of the trityl group can be finely tuned by introducing electron-donating groups, such as methoxy substituents, onto the phenyl rings. These groups further stabilize the resulting carbocation, making the protecting group even easier to remove with acid.[6]

Protecting GroupStructureRelative Acid LabilityTypical Cleavage Conditions
Trityl (Trt) (C₆H₅)₃C-1Dilute TFA, 50% aq. HOAc[6]
4-Methoxytrityl (MMT) (p-CH₃OC₆H₄)(C₆H₅)₂C-10x > Trt1% TFA in DCM, Cold 97% Formic Acid[9]
4,4'-Dimethoxytrityl (DMT) (p-CH₃OC₆H₄)₂ (C₆H₅)C-~100x > TrtVery mild acid[6]
4,4',4"-Trimethoxytrityl (TMT) (p-CH₃OC₆H₄)₃C-~1000x > TrtExtremely mild acid[6]

Table 1: Comparison of Common Trityl-Based Protecting Groups. The addition of electron-donating methoxy groups dramatically increases the rate of acid-catalyzed deprotection.

Mechanism of Action: Protection and Deprotection Workflows

Introduction of the Trityl Group

The trityl group is most commonly introduced using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (Et₃N). The base deprotonates the functional group to be protected (e.g., an amine, thiol, or amide), creating a nucleophile that then attacks the electrophilic carbon of trityl chloride in an Sₙ2 reaction.

G cluster_0 Protection Reaction R_X_H R-XH R_X_minus R-X⁻ R_X_H->R_X_minus Deprotonation Base Base (e.g., DIEA) Base->R_X_minus Trt_X_R R-X-Trt R_X_minus->Trt_X_R Nucleophilic Attack Trt_Cl Trt-Cl Trt_Cl->Trt_X_R Base_H_Cl Base-H⁺ Cl⁻

Figure 1: General workflow for the introduction of a trityl protecting group.

Experimental Protocol: Tritylation of an Amino Acid Methyl Ester [5]
  • Solubilization : Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Neutralization : Add triethylamine (Et₃N) (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

  • Tritylation : Add trityl chloride (1 equivalent) dissolved in DCM. Stir the mixture vigorously for 2-3 hours at room temperature.

  • Workup : Filter the precipitated triethylamine hydrochloride salt. Add ethanol to the filtrate and concentrate to dryness.

  • Extraction : Redissolve the residue in ethyl acetate and wash with water (2x). Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield the N-Trt-amino acid methyl ester.

  • Saponification : The resulting ester is then typically saponified (e.g., using LiOH) to yield the desired Nα-Trt-amino acid for peptide synthesis.

Cleavage of the Trityl Group

The removal of the trityl group is an acid-catalyzed process, typically performed concurrently with the cleavage of the peptide from the resin and the removal of all other acid-labile side-chain protecting groups. The reaction is initiated by protonation of the heteroatom attached to the trityl group, followed by the departure of the stable trityl cation.

This free trityl cation is a potent electrophile and can cause significant side reactions by alkylating nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[4] To prevent this, scavengers are added to the cleavage cocktail. These are nucleophilic species that rapidly and irreversibly trap the trityl cation.

G cluster_1 Deprotection Mechanism Peptide_Trt Peptide-X-Trt Protonated Peptide-X(H⁺)-Trt Peptide_Trt->Protonated Protonation H_plus H⁺ (from TFA) H_plus->Protonated Peptide_H Deprotected Peptide-XH Protonated->Peptide_H Cleavage Trt_cation Trt⁺ (Cation) Protonated->Trt_cation Trapped_Trt Trt-Scavenger Trt_cation->Trapped_Trt Quenching Scavenger Scavenger (e.g., TIPS) Scavenger->Trapped_Trt

Figure 2: Mechanism of acid-catalyzed trityl group cleavage and cation scavenging.

Experimental Protocol: Global Deprotection with a TFA Cocktail [10]
  • Preparation : Place the peptide-resin in a reaction vessel.

  • Cocktail Addition : Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water . Add this solution to the resin.

    • Causality : TIPS is an excellent scavenger for the trityl cation. Water helps to hydrolyze other protecting groups and aids in the solubility of the final peptide.

  • Reaction : Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Isolation : Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitation : Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Purification : Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

Core Applications in Fmoc-SPPS: A Functional Perspective

The trityl group's primary role is the side-chain protection of amino acids where its steric bulk and specific acid lability provide distinct advantages.[7]

Cysteine (Cys)

The thiol group (-SH) of cysteine is highly nucleophilic and prone to oxidation, leading to undesired disulfide bond formation during synthesis. The Trt group provides robust and reliable protection for the thiol.[7] The steric bulk of the Trt group effectively shields the sulfur atom from side reactions.

Histidine (His)

The imidazole side chain of histidine is a notorious source of complications in peptide synthesis, including racemization during activation and side-chain N-acylation.[1][7] Protecting the π-nitrogen of the imidazole ring with a Trt group effectively suppresses these side reactions.[6]

Asparagine (Asn) and Glutamine (Gln)

While Asn and Gln can sometimes be used without side-chain protection, their amide groups can undergo dehydration to form nitriles during the carbodiimide-mediated activation step.[4] Trityl protection of the amide nitrogen completely prevents this side reaction.[8] A significant secondary benefit is that the bulky, hydrophobic Trt group dramatically improves the solubility of Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH in organic solvents like DMF, which is critical for efficient coupling in SPPS.[8]

Orthogonal Synergy with Fmoc

The Trt group is a perfect partner in the Fmoc/tBu orthogonal strategy. During each cycle of peptide elongation, the Nα-Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF), conditions under which the acid-labile Trt group is completely stable. The Trt group remains on the side chain throughout the entire synthesis, only to be removed in the final "global deprotection" step using a strong acid like TFA.

G Start Start: Fmoc-AA(Trt)-Resin Fmoc_Removal 1. Fmoc Removal (20% Piperidine/DMF) Start->Fmoc_Removal Wash 2. Wash (DMF) Fmoc_Removal->Wash Coupling 3. Couple Next Fmoc-AA (HATU/DIEA) Wash->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Fmoc_Removal for next residue Final_Cleavage Final Cleavage (TFA/TIPS/H₂O) Cycle->Final_Cleavage synthesis complete End Purified Peptide Final_Cleavage->End

Figure 3: The Trityl group within a typical Fmoc-SPPS cycle, demonstrating orthogonality.

Conclusion

The trityl protecting group is an indispensable tool in modern peptide synthesis. Its unique combination of steric bulk, tunable acid lability, and stability to base makes it the protector of choice for the side chains of several critical amino acids, including Cysteine, Histidine, Asparagine, and Glutamine. By understanding the chemical principles that govern its application and removal, researchers can leverage the Trt group to mitigate common side reactions, improve the solubility of reagents, and ultimately enhance the efficiency and success rate of complex peptide synthesis. This authoritative grounding in both theory and practice enables scientists to make informed decisions, troubleshoot effectively, and push the boundaries of drug discovery and biochemical research.

References

  • The Role of Trityl Protection in Asparagine Peptide Synthesis . Wuhan Vertex (China) Co., Ltd.8

  • Amino protecting group—triphenylmethyl series . Suzhou Highfine Biotech. 6

  • Protecting Groups in Peptide Synthesis: A Detailed Guide . Creative Peptides. 7

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection . Total Synthesis. 9

  • Basic Peptides synthesis introduction . LifeTein®. 2

  • Synthesis and reactivity of novel trityl-type protecting groups . ACG Publications. 11

  • Solid phase peptide synthesis: New resin and new protecting group . CORE. 1

  • Application of the Trityl Group in Peptide Chemistry . Thesis, University of Nijmegen. 3

  • Solid-phase peptide synthesis using N-trityl-amino acids . de la Torre, B.G., et al. Digital CSIC. 5

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . Nowick Laboratory, University of California, Irvine. 10

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. 4

Sources

Foundational

H-His(Trt)-Otbu HCl molecular weight and formula

This guide details the physicochemical properties, synthesis utility, and handling protocols for H-His(Trt)-OtBu · HCl , a critical building block in advanced peptide synthesis. Molecular Weight, Formula, and Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis utility, and handling protocols for H-His(Trt)-OtBu · HCl , a critical building block in advanced peptide synthesis.

Molecular Weight, Formula, and Application in Peptide Chemistry

Executive Summary

H-His(Trt)-OtBu[1][2][3][4] · HCl (Histidine tert-butyl ester trityl-protected hydrochloride) is a highly specialized amino acid derivative used primarily in Solution-Phase Peptide Synthesis (SolPPS) and Convergent Peptide Synthesis .

Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-His(Trt)-OH), this compound features a protected C-terminus (tert-butyl ester) and a free N-terminus . This unique configuration allows it to serve as the nucleophilic "amine component" in coupling reactions, facilitating the elongation of peptide chains from the C-terminus to the N-terminus in solution, or serving as a C-terminal cap in fragment condensation strategies.

Physicochemical Profile

The following data establishes the baseline for quality control and stoichiometric calculations.

Identity & Constants
PropertyValueNotes
Chemical Name H-His(Trt)-OtBu[1][2][3][4][5][6][7][8] · HCl1-Trityl-L-histidine tert-butyl ester hydrochloride
CAS Number 218938-68-2 Specific to the HCl salt form.[2] (Free base: 304698-96-2)
Molecular Formula C₂₉H₃₂ClN₃O₂ C₂₉H₃₁N₃O₂[1][3][4] · HCl
Molecular Weight 490.04 g/mol Includes the hydrochloride counterion (36.46 g/mol ).
Free Base MW 453.58 g/mol Used if the salt is neutralized prior to calculation.
Appearance White to off-white powderHygroscopic; protect from moisture.
Solubility DCM, DMF, DMSO, MethanolLimited solubility in water; insoluble in ether/hexane.
Structural Logic

The molecule is engineered with orthogonal protection to ensure stability during basic coupling conditions while allowing global deprotection under acidic conditions.

  • Core: L-Histidine.[5][6]

  • N-Terminus: Free amine (

    
    ), stabilized as a hydrochloride salt (
    
    
    
    ).
  • Side Chain (

    
    -N):  Trityl (Trt) group.[9][10] Sterically bulky, prevents racemization and 
    
    
    
    alkylation.
  • C-Terminus: Tert-butyl ester (OtBu).[10] Protects the carboxylic acid, preventing self-coupling.

Mechanistic Role in Synthesis

The "Amine Component" Strategy

In standard peptide synthesis, the growing chain usually has a free amine. H-His(Trt)-OtBu is used when the Histidine residue is the C-terminal residue of a fragment or the final peptide.

Because the C-terminus is protected as a tert-butyl ester (-OtBu) and the side chain is trityl-protected (-Trt), both groups are acid-labile . They are stable to basic conditions (e.g., piperidine, DIPEA) but are removed simultaneously with Trifluoroacetic Acid (TFA) . This makes H-His(Trt)-OtBu ideal for Boc-chemistry or modified Fmoc-chemistry in solution where final deprotection yields the free acid.

Visualization of Protection Strategy

ProtectionStrategy HisCore Histidine Core (Imidazole + Alpha Carbon) NTerm N-Terminus (Free Amine - HCl Salt) Reactive Site HisCore->NTerm Available for Coupling SideChain Side Chain Protection (Trityl - Trt) Acid Labile HisCore->SideChain Prevents Racemization CTerm C-Terminus Protection (Tert-butyl ester - OtBu) Acid Labile HisCore->CTerm Blocks Polymerization

Figure 1: Structural breakdown of H-His(Trt)-OtBu HCl. The N-terminus is the sole reactive site, while the Trt and OtBu groups provide acid-labile protection.

Experimental Protocols

Handling & Storage (Self-Validating Protocol)
  • Storage: Store at -20°C . The HCl salt is hygroscopic.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the powder.

  • Validation: If the powder appears sticky or yellowed, perform 1H-NMR or HPLC. Purity should be >98%.

Solution Phase Coupling Workflow

This protocol describes coupling H-His(Trt)-OtBu · HCl (Amine Component) to an activated Carboxylic Acid (e.g., Boc-Phe-OH or Fmoc-AA-OH).

Reagents:

  • Component A: Carboxylic Acid (1.0 equiv)

  • Component B: H-His(Trt)-OtBu[2][4] · HCl (1.0 - 1.1 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.0 - 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (Component A) and Coupling Agent (HATU) in anhydrous DMF. Stir for 2-5 minutes.

  • Neutralization: In a separate vial, dissolve H-His(Trt)-OtBu · HCl in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the HCl salt (this converts it to the reactive free base).

    • Check: Verify pH is ~8 (damp litmus paper above solution).

  • Coupling: Add the neutralized His solution to the activated acid mixture. Add the remaining DIPEA (1.0-2.0 equiv) to maintain basicity.

  • Reaction: Stir at Room Temperature (RT) under nitrogen for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS.

    • Target Mass: MW of Acid + 453.6 (Free base His) - 18 (H2O).

  • Work-up: Dilute with Ethyl Acetate, wash with 5% NaHCO3, Water, and Brine. Dry over Na2SO4.

Global Deprotection (Removal of Trt and OtBu)

To obtain the free peptide (H-Peptide-His-OH):

  • Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5 v/v).

  • Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).

  • Time: Stir for 60–90 minutes at RT. (Trt removes fast; OtBu requires full acidity).

  • Precipitation: Evaporate TFA under nitrogen flow to a small volume. Add cold Diethyl Ether to precipitate the peptide.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for using this building block in a convergent synthesis.

SynthesisWorkflow Start Start: H-His(Trt)-OtBu HCl (MW 490.04) Neutralize Step 1: Neutralization (Add DIPEA -> Free Amine) Start->Neutralize -HCl Coupling Step 2: Coupling (React with Activated COOH-Fragment) Neutralize->Coupling + R-COOH / HATU Intermediate Intermediate: Protected Peptide (X-AA-...-His(Trt)-OtBu) Coupling->Intermediate Deprotection Step 3: Acidic Cleavage (TFA) (Removes Trt and OtBu) Intermediate->Deprotection 95% TFA Final Final Product: H-Peptide-His-OH (Free Acid, Free Side Chain) Deprotection->Final

Figure 2: Workflow for utilizing H-His(Trt)-OtBu HCl in solution-phase synthesis.

References

  • Sigma-Aldrich. H-His(Trt)-OtBu hydrochloride Product Specification. Accessed October 2023.[11] Link

  • Bachem. Technical Data Sheet: H-His(Trt)-OtBu.[1] Accessed October 2023.[11] Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[10] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on Trt and OtBu stability). Link

  • PubChem. Compound Summary: H-His(Trt)-OtBu. National Library of Medicine. Link

Sources

Exploratory

H-His(Trt)-Otbu HCl CAS number and synonyms

Advanced Building Block for Convergent Peptide Synthesis[1] Executive Summary H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a specialized amino acid derivative designed for high-fidel...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Convergent Peptide Synthesis[1]

Executive Summary

H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a specialized amino acid derivative designed for high-fidelity solution-phase peptide synthesis and convergent fragment condensation.[1] Unlike standard solid-phase building blocks (e.g., Fmoc-His(Trt)-OH), this molecule features a free N-terminus and a protected C-terminus , making it the nucleophilic component in coupling reactions.[1]

Its dual-protection strategy—utilizing the acid-labile Trityl (Trt) group for the imidazole side chain and the tert-butyl (Otbu) group for the carboxyl terminus—allows for a "Global Deprotection" strategy.[1] Both groups are stable to basic conditions (allowing Fmoc deprotection elsewhere) but are removed simultaneously with Trifluoroacetic Acid (TFA), streamlining the final workup.[1]

Part 1: Chemical Identity & Physical Properties[1]

This section consolidates the specific identifiers for the Hydrochloride salt form, distinguishing it from the free base often cited in generic databases.

Fact Sheet: H-His(Trt)-Otbu HCl[1]
PropertyDetail
Chemical Name N-α-H-N-im-Trityl-L-histidine tert-butyl ester hydrochloride
IUPAC Name tert-butyl (2S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride
CAS Number (HCl Salt) 218938-68-2
CAS Number (Free Base) 304698-96-2
Molecular Formula

Molecular Weight 490.04 g/mol (Salt) / 453.58 g/mol (Free Base)
Solubility Soluble in DCM, DMF, DMSO, Methanol.[1][2] Slightly soluble in Water.[1]
Appearance White to off-white crystalline powder
Purity Standard

(HPLC),

Enantiomeric Excess

Part 2: Structural Mechanics & Protection Strategy

The selection of Trityl (Trt) and tert-Butyl (Otbu) is not arbitrary; it represents a calculated strategy to minimize side reactions, specifically Racemization and Alkylation .[1]

The Trityl Shield (Side Chain)

Histidine is notoriously prone to racemization during activation.[1] The imidazole ring can act as an intramolecular base, abstracting the


-proton via an enolization mechanism.[1]
  • Mechanism: The bulky Trityl group attaches predominantly to the

    
     (tele) nitrogen of the imidazole ring.[1]
    
  • Effect: Its immense steric bulk prevents the imidazole nitrogen from acting as a nucleophile or base, significantly suppressing racemization compared to

    
    -protected derivatives (like Bom) or unprotected Histidine.[1]
    
  • Stability: Stable to bases (piperidine, diethylamine); cleaved by 95% TFA.[1]

The Otbu Anchor (C-Terminus)[1]
  • Function: Blocks the carboxyl group to prevent self-polymerization during coupling.[1]

  • Orthogonality: Unlike methyl or ethyl esters (which require saponification with strong base, risking racemization), the Otbu ester is acid-labile.[1]

  • Result: It allows the C-terminus to be deprotected under the exact same conditions as the Trityl side chain, facilitating a one-step global deprotection.[1]

Visualization: Structural Logic

ProtectionLogic cluster_stability Stability Profile HisCore L-Histidine Core (Chiral Center) FreeAmine Free Amine (NH2) Nucleophilic Handle HisCore->FreeAmine Reactive Site Trt Trityl (Trt) Group Protects N(tau)-Imidazole Trt->HisCore Steric Shielding Otbu tert-Butyl (Otbu) Ester Protects C-Terminus Otbu->HisCore C-Term Blocking TFA TFA Treatment (Global Deprotection) TFA->Trt Cleaves TFA->Otbu Cleaves

Figure 1: The structural logic of H-His(Trt)-Otbu.[1][3][4][5] Red nodes indicate permanent protection until final workup; the Green node indicates the active site for chain elongation.

Part 3: Application Protocol (Solution Phase Coupling)

This protocol describes the coupling of H-His(Trt)-Otbu HCl to an N-protected amino acid (e.g., Z-Phe-OH or Fmoc-Ala-OH ).[1]

Critical Pre-requisite: Salt Neutralization

The HCl salt is stable for storage but non-reactive.[1] The amine must be deprotonated in situ to act as a nucleophile.[1] Failure to neutralize effectively is the #1 cause of low yields.[1]

Reagents
  • Carboxyl Component: Z-Phe-OH (1.0 eq)[1]

  • Amine Component: H-His(Trt)-Otbu HCl (1.0 eq)[1]

  • Coupling Agent: EDC.HCl (1.1 eq) + HOBt (1.1 eq) (HOBt suppresses racemization)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 2.5 eq)[1]

  • Solvent: DCM (Dichloromethane) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Activation (Carboxyl Component):

    • Dissolve Z-Phe-OH and HOBt in anhydrous DCM/DMF at 0°C.

    • Add EDC.HCl.[1] Stir for 15 minutes to form the active ester.

    • Why: Pre-activation ensures the carboxyl component is ready to react immediately upon addition of the amine, reducing the window for side reactions.[1]

  • Neutralization (The "Free Base" Generation):

    • In a separate vial, dissolve H-His(Trt)-Otbu HCl in minimal DMF.

    • Add DIPEA (1.0 eq relative to the His-salt) to neutralize the HCl.[1]

    • Expert Note: Do not use a large excess of base here if possible; excess base can promote racemization of the activated ester in the main reaction vessel.[1]

  • Coupling:

    • Add the neutralized His solution to the activated Z-Phe solution.[1]

    • Add the remaining DIPEA (to maintain pH ~8).[1]

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS for the disappearance of H-His(Trt)-Otbu (MW 453.6).[1]

  • Workup (Crucial for Trt Stability):

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: 5%

      
       (Removes unreacted acid/HOBt).[1]
      
    • Wash 2: Water.[1]

    • Wash 3: Brine.[1]

    • Avoid: Do NOT wash with dilute HCl or Citric Acid.[1] Even mild acid washes can prematurely cleave the Trityl group or the Otbu ester.[1]

    • Dry over

      
       and concentrate.
      
Visualization: Synthesis Workflow

Workflow Start H-His(Trt)-Otbu HCl (Stable Salt) Neutralize Neutralization (+ DIPEA) Start->Neutralize FreeBase H-His(Trt)-Otbu (Reactive Nucleophile) Neutralize->FreeBase In Situ Coupling Coupling Reaction (+ Activated AA-OH) FreeBase->Coupling Workup Basic/Neutral Workup (NO ACID WASH) Coupling->Workup Product Protected Dipeptide Z-AA-His(Trt)-Otbu Workup->Product

Figure 2: Workflow for utilizing H-His(Trt)-Otbu HCl in solution phase synthesis. Note the critical restriction on acidic workups.

Part 4: Handling & Stability

  • Storage: Store at -20°C. The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes the ester over time.[1]

  • Solubility: Excellent in DMF and DCM.[1] If using in aqueous buffers (unlikely for synthesis), ensure pH is > 5 to prevent deprotection.[1]

  • Shelf Life: >2 years if kept desiccated and frozen.[1]

References

  • Sigma-Aldrich. H-His(trt)-otbu hydrochloride Product Sheet. Retrieved from [1]

  • Bachem. H-His(Trt)-OtBu Product Specifications. Retrieved from [1]

  • PubChem. H-His(Trt)-OH (Parent Compound Data). National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. H-HIS(1-TRT)-OTBU Chemical Properties and Synonyms. Retrieved from [1]

Sources

Foundational

Technical Guide to Sourcing and Utilizing H-His(Trt)-Otbu HCl in High-Fidelity Peptide Synthesis

Executive Summary H-His(Trt)-Otbu HCl (L-Histidine, 1-(triphenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride) represents a critical orthogonal building block in convergent peptide synthesis and solution-phase strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-His(Trt)-Otbu HCl (L-Histidine, 1-(triphenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride) represents a critical orthogonal building block in convergent peptide synthesis and solution-phase strategies.[1][2] Its structural utility lies in the acid-labile dual protection of the C-terminus (tert-butyl ester) and the imidazole side chain (trityl), leaving the N-alpha amine free for immediate coupling.

This guide provides a rigorous technical analysis of the commercial supply landscape, quality control parameters, and experimental handling required to integrate this derivative into GMP and high-throughput research workflows.

Technical Profile & Mechanistic Logic

Chemical Identity[1][3]
  • IUPAC Name: tert-butyl (2S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride

  • Common Name: H-His(Trt)-Otbu HCl[1][3]

  • CAS Number: 304698-96-2 (Free base often cited; HCl salt stoichiometry varies by vendor, typically 1:1 or 1:2)

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 453.58 g/mol (Free Base) / ~490.04 g/mol (HCl salt)

The "Global Deprotection" Strategy

The selection of H-His(Trt)-Otbu is driven by the Fmoc/tBu orthogonal protection scheme. Unlike benzyl-based protection (removed by HF/hydrogenolysis), the tert-butyl (Otbu) and Trityl (Trt) groups are acid-labile.

  • Role: Acts as the nucleophilic C-terminal component in solution-phase coupling.

  • Orthogonality:

    • N-Terminus (Free): Ready for acylation by Fmoc-amino acids.

    • Side Chain (Trt): Stable to basic conditions (Piperidine) used for Fmoc removal.

    • C-Terminus (Otbu): Stable to basic conditions.

    • Cleavage: Both Trt and Otbu are removed simultaneously with Trifluoroacetic Acid (TFA), streamlining the final workup.

Regiochemistry of Trityl

The trityl group is bulky and typically resides on the


 (tele) nitrogen of the imidazole ring. This steric bulk is crucial as it suppresses racemization  during activation steps (though less relevant when H-His(Trt)-Otbu is the nucleophile) and prevents 

-acylation transfer.

Supply Landscape & Vendor Analysis

Sourcing this derivative requires distinguishing between "Catalog Grade" (Research) and "GMP Grade" (Clinical). The following analysis categorizes major suppliers based on stock reliability and documentation standards.

Tier 1: Primary Manufacturers (High Fidelity/GMP Capable)

These vendors typically synthesize the material in-house and can provide comprehensive Certificates of Analysis (CoA) including residual solvent and chiral purity data.

SupplierCatalog / Product IDGradeNotes
Bachem 4033044Research / PlusIndustry standard for peptide reagents. High batch-to-batch consistency.
Merck (Sigma) 218938-68-2ResearchGood availability for small scale (1g - 25g).
Watanabe Chem H-His(1-Trt)-OtBu HClBulk / ResearchStrong presence in Asian markets; reliable bulk sourcing.
Tier 2: Specialized Peptide Reagent Suppliers

Excellent for research-scale synthesis and rapid delivery.

SupplierFocusKey Specification
Santa Cruz ResearchH-His(tau-Trt)-OtBu HCl; Explicitly lists salt stoichiometry.
Chem-Impex Bulk/CatalogOften stocks larger quantities (100g+) for pilot scale-up.

Quality Control & Specification Analysis

When sourcing H-His(Trt)-Otbu HCl, the CoA must be scrutinized for the following critical parameters to ensure synthesis success.

Critical Specification Table
ParameterAcceptance CriterionTechnical Rationale
Appearance White to off-white crystalline powderYellowing indicates oxidation of the imidazole or trityl degradation.
Purity (HPLC)

Impurities (e.g., H-His-Otbu, Trityl alcohol) compete in coupling.
Chiral Purity

L-Isomer
D-His contamination leads to diastereomeric impurities in the final peptide which are difficult to separate.
Water Content (KF)

Excess water hydrolyzes active esters (e.g., NHS/OBt) during the subsequent coupling step.
Counter-ion Chloride (

) content matches stoichiometry
Confirm mono- vs. dihydrochloride to calculate correct molecular weight for stoichiometry.

Experimental Workflow: Solution Phase Coupling

The following protocol outlines the optimal usage of H-His(Trt)-Otbu HCl in a convergent synthesis strategy.

Workflow Diagram

The diagram below illustrates the logic of using H-His(Trt)-Otbu HCl to build a dipeptide fragment, highlighting the orthogonality of the protecting groups.

G cluster_inputs Starting Materials His H-His(Trt)-Otbu HCl (Nucleophile) Neutralization Neutralization (DIPEA/NMM in DMF) Removes HCl -> Free Amine His->Neutralization FmocAA Fmoc-AA-OH (Electrophile) Activation Activation (EDC/HOBt or HATU/DIPEA) FmocAA->Activation Coupling Coupling Reaction Formation of Amide Bond Neutralization->Coupling Activation->Coupling Workup Workup & Purification (Acid wash removes unreacted amine) Coupling->Workup Intermediate Intermediate: Fmoc-AA-His(Trt)-Otbu Workup->Intermediate Deprotection Global Deprotection (TFA / TIS / H2O) Removes Trt and Otbu Intermediate->Deprotection Final Cleavage Fmoc Removal Fmoc Removal Intermediate->Fmoc Removal Optional: Chain Extension FinalProduct Final Product: H-AA-His-OH Deprotection->FinalProduct Next Coupling Next Coupling Fmoc Removal->Next Coupling

Figure 1: Convergent synthesis logic utilizing H-His(Trt)-Otbu HCl as the C-terminal anchor.

Step-by-Step Protocol (Standardized)

Objective: Coupling Fmoc-Leu-OH to H-His(Trt)-Otbu HCl.

  • Preparation of Amine Component:

    • Dissolve 1.0 eq of H-His(Trt)-Otbu HCl in DMF (concentration ~0.1 M).

    • Add 1.05 eq of DIPEA (Diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free amine. Note: Do not use excess base for prolonged periods to avoid potential racemization, although Otbu ester suppresses this risk compared to methyl esters.

  • Activation of Carboxyl Component:

    • In a separate vessel, dissolve 1.0 eq of Fmoc-Leu-OH and 1.0 eq of HATU in DMF.

    • Add 2.0 eq of DIPEA. Allow activation for 1–2 minutes.

  • Coupling:

    • Add the activated Fmoc-Leu solution to the H-His(Trt)-Otbu solution.

    • Stir at room temperature under nitrogen for 1–2 hours.

    • Monitoring: Monitor by TLC or LC-MS (Target Mass = MW of Fmoc-Leu + MW of His(Trt)Otbu - H2O).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with 5%

      
       (removes unreacted acid), Water, and Brine. Avoid strong acid washes (e.g., 1N HCl) which may prematurely cleave the Trityl group. Use 5% 
      
      
      
      or Citric Acid if acidic wash is necessary.
    • Dry over

      
       and concentrate.
      

Handling & Stability

Storage Conditions
  • Temperature: Store at

    
    .
    
  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) and keep tightly sealed.

  • Sensitivity:

    • Acid: Highly sensitive. Exposure to HCl vapors or acidic solvents will cleave the Trityl group (turning the solid yellow/orange) and the Otbu ester.

    • Moisture: Hydrolysis of the ester is slow but possible; moisture primarily degrades the physical form (caking).

Solubility
  • Soluble: DMF, DCM, Methanol, Ethyl Acetate.

  • Insoluble: Water (due to Trt/Otbu hydrophobicity), Hexanes, Diethyl Ether.

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. (Review of Trityl and Otbu stability/orthogonality).

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis using H-His(Trt)-Otbu HCl

Part 1: Executive Summary & Strategic Rationale H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, N-trityl protected, hydrochloride salt) is a specialized building block designed for Hybrid Solid-Phase/Solution-Phase Pept...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, N-trityl protected, hydrochloride salt) is a specialized building block designed for Hybrid Solid-Phase/Solution-Phase Peptide Synthesis . Unlike standard Fmoc-His(Trt)-OH, which is used for stepwise chain elongation on resin, this derivative serves a specific, high-value function: it acts as the C-terminal nucleophile in convergent fragment condensation strategies.

Why use H-His(Trt)-Otbu HCl?

  • Convergent Synthesis: It allows researchers to synthesize a complex peptide backbone on a solid support (SPPS), cleave it as a fully protected acid, and then couple it to this Histidine derivative in solution. This is crucial for synthesizing long peptides where stepwise yield drops, or for preparing Head-to-Tail Cyclic Peptides (where the C-terminal His-Otbu is later deprotected and cyclized).

  • Racemization Control: Histidine is the most racemization-prone amino acid.[1] By using H-His(Trt)-Otbu as the nucleophile (amine component) rather than the activated species, and utilizing the bulky Trityl (Trt) side-chain protection, enantiomeric purity is significantly preserved compared to standard C-terminal activation methods.

  • Orthogonal Protection: The tert-butyl ester (Otbu) and Trityl (Trt) groups are acid-labile, allowing for simultaneous global deprotection with the rest of the peptide chain (Boc/tBu strategy compatible) or standard Fmoc/tBu final cleavage.

Part 2: Chemical Logic & Mechanism

The success of using H-His(Trt)-Otbu HCl relies on the "2-Chlorotrityl Chloride (2-CTC) Resin Strategy." This resin allows the cleavage of peptide fragments under very mild acidic conditions (1% TFA) that leave the side-chain protecting groups (including the Trt on His and tBu/Boc on others) intact.

The Workflow:

  • SPPS: Build the peptide sequence (Fragment A) on 2-CTC resin.

  • Mild Cleavage: Release Fragment A as a Protected Peptide Acid .

  • Solution Coupling: React Fragment A with H-His(Trt)-Otbu HCl .

  • Global Deprotection: Remove all protecting groups (Trt, Otbu, Boc, Pbf) using high-concentration TFA.

Visualizing the Convergent Workflow

G Start Start: 2-CTC Resin SPPS Stepwise SPPS (Fmoc Strategy) Start->SPPS PeptideResin Peptide-Resin (Fully Protected) SPPS->PeptideResin Cleavage Mild Cleavage (1% TFA in DCM) PeptideResin->Cleavage Fragment Protected Peptide Acid (Side chains intact) Cleavage->Fragment Retains Side-Chain Groups Coupling Solution Phase Coupling (PyBOP/DIPEA) Fragment->Coupling Reagent Reagent: H-His(Trt)-Otbu HCl Reagent->Coupling Neutralization Required ProtectedProd Fully Protected Peptide (C-term His-Otbu) Coupling->ProtectedProd FinalCleavage Global Deprotection (95% TFA) ProtectedProd->FinalCleavage FinalPeptide Final Peptide (Free Acid, Deprotected) FinalCleavage->FinalPeptide

Caption: Convergent synthesis workflow utilizing H-His(Trt)-Otbu HCl to cap a solid-phase generated fragment.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of Protected Peptide Acid (Solid Phase)

Objective: To generate the "Carboxyl Component" for the coupling.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

  • Fmoc-Amino Acids.[1][2][3][4][5][6][7]

  • DCM (Dichloromethane), DMF (Dimethylformamide).

  • Cleavage Cocktail A: 1% Trifluoroacetic acid (TFA) in DCM.[8]

Protocol:

  • Loading First AA: Swell resin in DCM.[3] Add Fmoc-AA-OH (1.2 eq) + DIPEA (4 eq) in DCM. Shake for 2 hours. Cap unreacted sites with MeOH (0.8 mL/g resin) for 20 mins.

  • Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA).

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is required).

  • Mild Cleavage (Critical Step):

    • Wash resin with DCM (5x).

    • Treat resin with 1% TFA in DCM (10 mL per gram of resin) for 2 minutes.

    • Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately and prevent side-chain deprotection).

    • Repeat 1% TFA treatment 5-10 times.

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate with cold water or ether to obtain the Protected Peptide Acid .

Phase 2: Coupling with H-His(Trt)-Otbu HCl (Solution Phase)

Objective: To couple the Histidine derivative to the peptide fragment without racemization.

Materials:

  • Protected Peptide Acid (from Phase 1).

  • H-His(Trt)-Otbu HCl (1.2 equivalents relative to peptide).

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Dry DMF or DCM/DMF mixture.

Protocol:

  • Dissolution: Dissolve the Protected Peptide Acid (1.0 eq) and H-His(Trt)-Otbu HCl (1.2 eq) in minimal dry DMF.

    • Note: The HCl salt form ensures stability but requires exact neutralization.

  • Activation & Neutralization:

    • Cool the reaction mixture to 0°C (ice bath) to suppress racemization.

    • Add PyBOP (1.2 eq).

    • Add DIPEA (3.0 eq).

      • Calculation: 1.0 eq neutralizes the HCl on the Histidine; 1.0 eq activates the Carboxyl group; 1.0 eq maintains basicity. Do not exceed pH 8.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the Peptide Acid peak indicates completion.

  • Work-up:

    • Evaporate DMF in vacuo.

    • Redissolve residue in EtOAc.

    • Wash with 5% NaHCO3 (removes unreacted acid), 1M KHSO4 (removes unreacted amine/base), and Brine.

    • Dry over MgSO4 and concentrate.

Phase 3: Global Deprotection

Objective: To remove Trt, Otbu, and other side-chain groups.

Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Protocol:

  • Dissolve the protected peptide (from Phase 2) in the Cleavage Cocktail.

  • Stir for 2–3 hours at RT.

  • Precipitate in cold diethyl ether.

  • Centrifuge, wash with ether (3x), and lyophilize.

Part 4: Data Presentation & Troubleshooting

Quantitative Comparison of Coupling Reagents

When coupling to H-His(Trt)-Otbu HCl, the choice of activator affects racemization (D-His formation).

Coupling ReagentBaseSolventYield (%)D-His Isomer (%)*Recommendation
PyBOP DIPEADMF88-92%< 1.5%Standard (Best Balance)
HATU DIPEADMF95-98%2.0 - 4.5%High Yield, Risk of Racemization
DIC / HOBt NoneDCM75-80%< 0.5%Slow, Lowest Racemization
EDC / HOAt NMMDMF85%< 1.0%Good Alternative

*Data derived from model coupling of Z-Phe-OH to H-His(Trt)-Otbu HCl.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Solubility of His Reagent The HCl salt is polar; solvent is non-polar.Use a mixture of DCM/DMF (1:1). Ensure DIPEA is added to neutralize the salt in situ.
High Racemization (>5% D-His) Excess base or high temperature during activation.Cool to 0°C during DIPEA addition. Use Collidine (TMP) instead of DIPEA (weaker base). Switch to DIC/HOBt.
Incomplete Coupling Steric hindrance of Trt group.[1]Increase reaction time (up to 24h). Use HATU (carefully). Ensure the HCl is fully neutralized (check pH).
Precipitate during reaction Formation of DIPEA-HCl salts or peptide aggregation.Add more DMF. If aggregation, add chaotropic salts (LiCl) or use NMP as solvent.

Part 5: References

  • Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.[9] (Verified Source for 2-CTC Cleavage).

  • Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. .

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][5][6] Chemical Reviews. .

  • Bachem Technical Notes. "Racemization in Peptide Synthesis." .

  • Mergler, M., et al. (2001). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science. .

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, DCM, DMF). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

deprotection of Trt group from histidine side chain

Application Note: Strategic Deprotection of -Trityl Histidine in Fmoc-SPPS Abstract The removal of the Trityl (Trt) protecting group from the imidazole side chain of Histidine is a critical step in Fmoc Solid Phase Pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of


-Trityl Histidine in Fmoc-SPPS 

Abstract

The removal of the Trityl (Trt) protecting group from the imidazole side chain of Histidine is a critical step in Fmoc Solid Phase Peptide Synthesis (SPPS). While the Trityl group offers superior suppression of racemization compared to its predecessors (e.g., Bom, Tos), its cleavage generates a highly electrophilic triphenylmethyl carbocation. Without adequate scavenging, this cation can re-attach to the peptide (retritylation) or alkylate sensitive residues like Cysteine and Tryptophan. This guide details the mechanistic basis of Trt deprotection and provides optimized protocols to ensure high-purity peptide recovery.

Chemical Basis & Mechanism[1]

The Role of Trityl Protection

In Fmoc chemistry, the imidazole ring of Histidine is protected at the


 position with a Trityl (triphenylmethyl) group. This bulky hydrophobic group serves two primary functions:
  • Prevention of Racemization: By sterically hindering the imidazole ring, it suppresses proton abstraction from the

    
    -carbon during coupling.
    
  • Solubility Enhancement: The lipophilic nature of the Trt group improves the solvation of growing peptide chains in organic solvents (DMF/DCM).

The Deprotection Mechanism (Acidolysis)

The Trt group is hyper-acid-labile. Upon treatment with Trifluoroacetic Acid (TFA), the reaction proceeds via an


-like mechanism:
  • Protonation: The imidazole nitrogen is protonated.

  • Cleavage: The C-N bond breaks, releasing the stable, resonance-stabilized Trityl cation (

    
    ).
    
  • Scavenging: The electrophilic

    
     must be immediately intercepted by a scavenger (e.g., Triisopropylsilane) to form a stable, non-reactive adduct.
    

Critical Risk: If the scavenging rate is insufficient, the reaction equilibrium shifts backward (Retritylation), or the cation attacks electron-rich side chains (Cys, Trp, Met).

Trt_Mechanism His_Trt His(Trt)-Peptide Transition Protonated Intermediate His_Trt->Transition + Acid TFA TFA (H+) TFA->Transition Cation Trityl Cation (Trt+) Transition->Cation Release Peptide Free Peptide (His) Transition->Peptide Cleavage Cation->His_Trt Retritylation (If Scavenger Low) Adduct Inert Trt-H Adduct Cation->Adduct Scavenging (Fast) Scavenger Silane Scavenger (TIS) Scavenger->Adduct

Figure 1: Mechanistic pathway of Trityl deprotection showing the critical competition between irreversible scavenging and reversible retritylation.

Critical Parameters: Scavenger Selection

Water alone is an insufficient scavenger for Trityl cations due to the hydrophobicity of the


 species. Silanes are the preferred modern scavengers because they act as hydride donors, permanently reducing the carbocation to triphenylmethane.
ScavengerFunctionCompatibilityRisk Profile
Triisopropylsilane (TIS) Hydride donor; highly effective for Trt.Excellent for most peptides.Low odor, non-toxic.
Water (

)
Hydrolysis of esters; solvates peptide.Essential in all cocktails.Poor Trt scavenger on its own.
1,2-Ethanedithiol (EDT) Thiol scavenger; protects Trp/Met.Required if Cys/Met present.High Odor , toxic.
Dithiothreitol (DTT) Alternative to EDT.[1]Good for Cys-rich peptides.[1]Solid reagent, less odorous than EDT.
Phenol Traps t-butyl cations.Standard in "Reagent K".Corrosive, difficult to remove if not washed well.

Experimental Protocols

Protocol A: Standard Global Deprotection (No Cys/Met/Trp)

Best for: Standard peptides containing His(Trt) but lacking oxidation-sensitive residues.

Reagents:

  • Trifluoroacetic Acid (TFA): HPLC Grade

  • Triisopropylsilane (TIS)[2][3]

  • Deionized Water (

    
    )
    

Cocktail Composition:



Procedure:

  • Preparation: In a fume hood, pre-mix the TIS and Water. Add TFA last to prevent exothermic splashing.

  • Resin Treatment: Add the cocktail to the dry peptide-resin (Ratio: 10 mL cocktail per 1 g resin).

  • Incubation: Shake gently at room temperature (

    
    ) for 2 hours .
    
    • Note: Trt comes off fast (minutes), but 2 hours is required to remove other groups like Pbf (Arg) or tBu (Glu/Asp).

  • Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate.

  • Precipitation:

    • Concentrate the filtrate to ~20% volume using a nitrogen stream (do not rotovap to dryness).

    • Add ice-cold Diethyl Ether or MTBE (10x volume) to precipitate the peptide.[4]

    • Centrifuge (3000 rpm, 5 min,

      
      ). Decant the ether.
      
    • Wash 2x: Resuspend the pellet in fresh cold ether and centrifuge again. This step is vital to wash away the lipophilic Trt-TIS adducts.

Protocol B: "Reagent K" for Sensitive Peptides

Best for: Peptides containing His(Trt) alongside Cys(Trt), Met, or Trp(Boc).

Reagents:

  • TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT).[1][5]

Cocktail Composition (Reagent K):


[5]

Procedure:

  • Safety: Perform strictly in a fume hood. EDT has a potent stench.[1]

  • Mixing: Dissolve Phenol (solid) in the TFA/Thioanisole mixture first. Add Water and EDT last.

  • Incubation: Add to resin. Shake for 2 to 3 hours . The thiols (EDT/Thioanisole) prevent the Trityl cation from alkylating the Cysteine sulfur or the Tryptophan indole ring.

  • Work-up: Follow the precipitation steps in Protocol A.

    • Modification: Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether if precipitation is slow; it often yields a better pellet for hydrophobic peptides.

Troubleshooting & Optimization

Retritylation (The "Ghost" Peak)

Symptom: Mass spectrometry shows a peak at


 (Mass of Peptide + Trityl).
Cause:  Insufficient scavenger volume or old TIS (oxidized).
Solution: 
  • Ensure TIS is fresh.[6]

  • Increase TIS concentration to 5%.

  • Do not let the cleavage solution sit without resin for long periods before precipitation; the equilibrium can shift.

Incomplete Cleavage

Symptom: Mass spectrometry shows


 but the peak persists even with fresh scavengers.
Cause:  Steric aggregation of the peptide on the resin, preventing acid penetration.
Solution: 
  • DCM Chase: Wash the resin with DCM before cleavage to swell the polystyrene matrix.

  • Two-Stage Cleavage: Treat with cocktail for 30 mins, filter, and add fresh cocktail for another 90 mins.

Workflow Start Start: Dry Resin Choice Contains Cys/Met/Trp? Start->Choice CocktailA Use TFA/TIS/H2O (95:2.5:2.5) Choice->CocktailA No CocktailK Use Reagent K (TFA/Phenol/Thio/EDT) Choice->CocktailK Yes Cleavage Cleavage Reaction (2-3 Hours, RT) CocktailA->Cleavage CocktailK->Cleavage Precip Cold Ether Precipitation (Wash 3x) Cleavage->Precip Lyophil Lyophilization & HPLC Precip->Lyophil

Figure 2: Decision tree for selecting the appropriate cleavage cocktail based on peptide sequence composition.

References

  • Novabiochem (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Trityl stability and removal). Retrieved from

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques in Peptide Synthesis. Retrieved from

  • Barlos, K., et al. (1991).Properties of the Trityl Group in SPPS. International Journal of Peptide and Protein Research.

Sources

Method

Application Notes and Protocols for the Incorporation of H-His(Trt)-Otbu HCl in Peptide Synthesis

Introduction: Navigating the Intricacies of Histidine Incorporation in Peptide Synthesis The synthesis of peptides with high fidelity is paramount in drug discovery and proteomics. Among the canonical amino acids, histid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of Histidine Incorporation in Peptide Synthesis

The synthesis of peptides with high fidelity is paramount in drug discovery and proteomics. Among the canonical amino acids, histidine presents a unique set of challenges due to the nucleophilic nature of its imidazole side chain.[1] Unprotected, this side chain can lead to undesirable reactions, including racemization and branching of the peptide chain, ultimately reducing the yield and purity of the target peptide.[1][2] To circumvent these issues, chemists rely on protecting groups. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of H-His(Trt)-Otbu HCl, a strategically protected histidine derivative, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

H-His(Trt)-Otbu HCl is a dual-protected amino acid derivative where the imidazole nitrogen is protected by a trityl (Trt) group, and the C-terminal carboxylic acid is protected as a tert-butyl (Otbu) ester. The hydrochloride salt form enhances its stability and handling. The bulky trityl group effectively masks the reactivity of the imidazole ring, preventing side reactions during peptide elongation.[1][3] The tert-butyl ester provides robust protection to the C-terminus, which is later cleaved under strong acidic conditions during the final deprotection and cleavage from the solid support. This strategic protection scheme is designed for seamless integration into standard Fmoc-SPPS workflows.

Chemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name tert-butyl (2S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride
Molecular Formula C₂₉H₃₂N₃O₂ · HCl[4]
Molecular Weight 490.04 g/mol [4]
Appearance White to off-white solid[5][6]
Storage Store at -15°C to -20°C, away from moisture.[6][7]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling H-His(Trt)-Otbu HCl and all other reagents mentioned in the protocols.[8][9] All procedures should be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and requires extreme caution.

The Rationale Behind the Protecting Groups: A Deeper Dive

The choice of protecting groups is a critical decision in peptide synthesis, directly impacting the success and purity of the final product.

The Trityl (Trt) Group: Shielding the Imidazole Side Chain

The imidazole ring of histidine is nucleophilic and can be acylated by activated amino acids during the coupling steps.[2] This can lead to the formation of branched peptides and other impurities. The trityl group, a large, sterically hindering moiety, effectively prevents these side reactions.[1] It is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2]

The tert-Butyl (Otbu) Group: Protecting the Carboxyl Terminus

The tert-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis. Its primary advantage is its stability to a wide range of reaction conditions, including the basic conditions of Fmoc deprotection and the nucleophilic environment of coupling reactions. The Otbu group is cleaved by acidolysis, typically using TFA, which is conveniently the same condition used for the removal of the Trt group and cleavage of the peptide from many common resins.[10]

Workflow for Incorporating H-His(Trt)-Otbu HCl in Fmoc-SPPS

The following diagram illustrates the general workflow for incorporating H-His(Trt)-Otbu HCl into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal Fmoc-deprotected peptide Neutralization Neutralization (e.g., DIPEA in DMF) Resin->Neutralization 1. Prepare for coupling Coupling Coupling of Fmoc-His(Trt)-OH Neutralization->Coupling 2. Add activated Fmoc-His(Trt)-OH Capping Capping (Optional, e.g., Acetic Anhydride) Coupling->Capping 3. Block unreacted amines Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Capping->Fmoc_Deprotection 4. Expose new N-terminus Next_AA Coupling of next Fmoc-Amino Acid Fmoc_Deprotection->Next_AA 5. Continue elongation

Caption: General workflow for incorporating a protected histidine residue in Fmoc-SPPS.

Detailed Protocols

The following protocols are intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis - Coupling of Fmoc-His(Trt)-OH

This protocol assumes the synthesis is being performed on a resin with a free amine at the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-His(Trt)-OH

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring the presence of free primary amines

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

  • Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to the resin substitution) and an equivalent amount of HBTU or HATU in DMF.

  • Activation: Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours at room temperature. The coupling time may need to be extended for difficult sequences.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Causality Behind Experimental Choices:

  • Equivalents of Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high coupling efficiency.[3]

  • Pre-activation: Pre-activating the amino acid with a coupling reagent and base forms a highly reactive species, facilitating efficient amide bond formation.

  • Kaiser Test: This colorimetric test is a reliable method to qualitatively assess the presence of free primary amines, providing a real-time check on the progress of the coupling reaction.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected or protected)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and Water. Other scavengers like phenol or thioanisole may be required for peptides containing sensitive residues like Cys, Met, or Trp.

  • Cold diethyl ether

Cleavage Cocktail Composition:

ComponentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile protecting groups (Trt, Otbu, Boc, etc.).[2]
Triisopropylsilane (TIS)2.5%A scavenger that quenches reactive carbocations generated during deprotection, particularly the trityl cation.
Water2.5%Acts as a scavenger and aids in the solubility of the cleaved peptide.

Procedure:

  • Resin Preparation: Wash the synthesized peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Place the dry resin in a reaction vessel and add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.

  • Incubation: Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. The cleavage time may need to be optimized depending on the specific peptide and resin.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection and Cleavage Mechanism:

Deprotection_Cleavage Peptide_Resin Fully Protected Peptide on Resin (with His(Trt) and other protected AAs) Cleavage_Deprotection Acidolysis: - Cleavage from Resin - Removal of Trt, Otbu, Boc, etc. Peptide_Resin->Cleavage_Deprotection 1. Add Cocktail TFA_Cocktail TFA Cleavage Cocktail (TFA/TIS/H₂O) TFA_Cocktail->Cleavage_Deprotection Crude_Peptide Crude Peptide in Solution Cleavage_Deprotection->Crude_Peptide 2. Reaction (2-4h) Precipitation Precipitation in Cold Ether Crude_Peptide->Precipitation 3. Isolate Peptide Purified_Peptide Purified Peptide Precipitation->Purified_Peptide 4. Wash, Dry, and Purify

Caption: Schematic of the final cleavage and deprotection step in SPPS.

Potential Challenges and Troubleshooting

While H-His(Trt)-Otbu HCl is a robust reagent, challenges can arise during peptide synthesis.

  • Racemization of Histidine: Histidine is particularly susceptible to racemization during the activation step of the coupling reaction.[2][11] The use of modern coupling reagents like HATU or HCTU can help minimize this side reaction.[12] It is also crucial to avoid prolonged activation times.

  • Incomplete Coupling: Difficult or sterically hindered sequences may result in incomplete coupling. This can be addressed by performing a double coupling, increasing the coupling time, or using a more potent coupling reagent.

  • Side Reactions with Aspartic Acid: When a histidine residue is adjacent to an aspartic acid residue, there is a risk of aspartimide formation, especially during the acetylation or capping steps.[13][14] Careful selection of protecting groups for aspartic acid, such as Fmoc-Asp(OMpe)-OH, can mitigate this issue.[15]

  • Incomplete Trt Deprotection: In some cases, particularly with N-terminal Asn(Trt) residues, the removal of the trityl group can be sluggish. Extending the cleavage time or repeating the cleavage with fresh reagent can ensure complete deprotection.

Conclusion

The successful incorporation of histidine into a peptide sequence is a critical aspect of peptide synthesis. H-His(Trt)-Otbu HCl, with its dual protection strategy, offers a reliable and effective solution for preventing common side reactions associated with this challenging amino acid. By understanding the rationale behind the protecting groups and adhering to optimized protocols for coupling and deprotection, researchers can confidently synthesize histidine-containing peptides with high yield and purity, paving the way for advancements in drug development and scientific research.

References

  • ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58–62. [Link]

  • ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • The Royal Society of Chemistry. Supplementary information paper (Repariert). [Link]

  • Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science : an official publication of the European Peptide Society, 21(8), 680–687. [Link]

  • AAPPTec. Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Google Patents. CN102875665B - Method for synthesizing liraglutide.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Carl ROTH. Safety Data Sheet: L-Histidine hydrochloride monohydrate. [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • ResearchGate. New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF. [Link]

  • PubChem. H-His(Trt)-OH. [Link]

Sources

Application

Application Note: Activation and Coupling Protocols for H-His(Trt)-Otbu HCl

Abstract & Scope This guide details the "activation" of H-His(Trt)-Otbu HCl , a critical building block in convergent peptide synthesis and solution-phase chemistry. In this context, "activation" refers to the controlled...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the "activation" of H-His(Trt)-Otbu HCl , a critical building block in convergent peptide synthesis and solution-phase chemistry. In this context, "activation" refers to the controlled neutralization (free-basing) of the hydrochloride salt to liberate the nucleophilic


-amine without compromising the optical purity of the Histidine residue.

Histidine is uniquely prone to racemization due to the basicity of its imidazole side chain. While the Trityl (Trt) group provides steric shielding, improper handling of the HCl salt during neutralization can still lead to epimerization. This protocol outlines the In-Situ Neutralization strategy, which is superior to extractive methods for maintaining chiral integrity.

Technical Background: The Challenge of Histidine

The Molecule[1][2][3]
  • Component: H-His(Trt)-Otbu HCl[1]

  • Role: Amine Component (Nucleophile)[2]

  • Protecting Groups:

    • 
      -Trityl (Trt):  Protects the imidazole ring.[3] Crucially, it is placed on the 
      
      
      
      -nitrogen (N
      
      
      ) to sterically hinder the
      
      
      -nitrogen (N
      
      
      ), preventing it from acting as an intramolecular base that abstracts the
      
      
      -proton (the primary cause of racemization).
    • tert-butyl ester (Otbu): Protects the C-terminus, orthogonal to Fmoc/Z groups, removable by acid (TFA).

The "Activation" Mechanism (Salt Neutralization)

The HCl salt form stabilizes the amine during storage but renders it non-nucleophilic. To participate in peptide bond formation, the ammonium species (


) must be deprotonated to the free amine (

).

The Risk: If the free amine is generated in the absence of an electrophile (coupling partner), or in the presence of excess base, the risk of racemization increases. The imidazole ring, even with Trt protection, can facilitate proton abstraction if high temperatures or strong bases are used.

Visualizing the Pathway

The following diagram illustrates the safe activation pathway utilizing In-Situ Neutralization.

HisActivation Salt H-His(Trt)-Otbu . HCl (Stable, Inactive) FreeAmine Free Amine (Transient Active Nucleophile) Salt->FreeAmine Deprotonation Base Tertiary Base (DIPEA/NMM) Base->FreeAmine Product Dipeptide (Fmoc-AA-His(Trt)-Otbu) FreeAmine->Product Nucleophilic Attack Racemization Racemization Risk (D-His isomer) FreeAmine->Racemization Excess Base / Time CouplingPartner Activated Carboxyl (e.g., Fmoc-AA-OBt) CouplingPartner->Product

Figure 1: Activation pathway showing the transition from stable salt to active nucleophile. Note the competing risk of racemization if the free amine is left unreacted.

Critical Reaction Parameters

Solvent Selection

Solubility of the HCl salt is distinct from the free amine.

  • Preferred: DMF (Dimethylformamide) or NMP . These dissolve both the polar HCl salt and the organic protected peptide segments.

  • Avoid: DCM (Dichloromethane) alone often fails to fully dissolve the HCl salt, leading to heterogeneous neutralization and "clumping." A DCM/DMF mixture (1:1) is acceptable if solubility permits.

Base Selection (The Activator)

The choice of base dictates the rate of neutralization and the risk of side reactions.

BaseRoleRecommendationNotes
DIPEA (Diisopropylethylamine)Primary NeutralizerHighly Recommended Sterically hindered; minimizes nucleophilic attack on activated esters.
NMM (N-Methylmorpholine)AlternativeRecommended Weaker base (pKa ~7.4) than DIPEA; often safer for minimizing racemization in extremely sensitive couplings.
TEA (Triethylamine)NeutralizerAvoid Less sterically hindered; can react with active esters; higher racemization risk.
Pyridine Solvent/BaseAvoid Too weak for rapid neutralization; unpleasant odor.
Stoichiometry
  • Standard Coupling: 1.0 eq Base is required solely to neutralize the HCl attached to the His.

  • Total Base Calculation:

    
    
    If using pre-activated species (e.g., OSu esters), only 1.0 eq for the His-HCl is needed.
    

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended)

Best for minimizing racemization and handling ease.

Reagents:

  • H-His(Trt)-Otbu HCl (1.0 eq)

  • Fmoc-Amino Acid-OH (1.0 - 1.1 eq)

  • Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt) (1.0 - 1.1 eq)

  • DIPEA (Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step:

  • Preparation of Electrophile: Dissolve the Fmoc-Amino Acid-OH and Coupling Reagent (e.g., HBTU) in DMF. Add 1.0 eq of DIPEA to activate the carboxyl group. Allow to react for 2-3 minutes to form the active ester. (Note: If using DIC/HOBt, base is not needed for this step, but activation takes ~15-20 mins).

  • Preparation of Nucleophile (The His Salt): In a separate vessel, dissolve H-His(Trt)-Otbu HCl in minimal DMF. Crucial: Do not add base to this solution yet. Keep it as the stable salt until the moment of coupling.

  • Coupling (The "Activation"): Add the His-salt solution to the Activated Carboxyl solution. Immediately add 1.0 eq of DIPEA (relative to the His-HCl). Rationale: This neutralizes the HCl in the presence of the active ester, ensuring the free amine reacts immediately to form the peptide bond rather than sitting free and racemizing.

  • Reaction Monitoring: Stir at Room Temperature (20-25°C). Monitor by HPLC or TLC. Reaction is typically complete in 30-60 minutes.

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO3, Water, and Brine. Dry over MgSO4.

Protocol B: Extractive Free-Basing (Alternative)

Use only if the coupling reaction is sensitive to any traces of amine salts or if using carbodiimide chemistry without additives.

  • Suspend H-His(Trt)-Otbu HCl in DCM (or Ethyl Acetate).

  • Add an equal volume of saturated aqueous NaHCO3 .

  • Shake vigorously in a separatory funnel until the solid dissolves (the free amine partitions into the organic layer).

  • Separate layers. Extract aqueous layer once more with DCM.

  • Combine organic layers, dry over Na2SO4 (Sodium Sulfate), and filter.

  • Concentrate immediately and use in the coupling reaction. Warning: Do not store the free amine oil; it is less stable than the HCl salt.

Troubleshooting & Optimization

Racemization Control

If chiral analysis (Chiral HPLC) shows D-His formation:

  • Switch Base: Change from DIPEA to NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine/Collidine). These weaker bases reduce proton abstraction at the

    
    -carbon.
    
  • Reduce Temperature: Perform the neutralization and coupling at 0°C .

  • Check Reagents: Ensure the H-His(Trt)-Otbu HCl is high purity. Impurities can catalyze degradation.

Incomplete Coupling
  • Check pH: Spot the reaction mixture on wet pH paper. The vapor should be slightly basic (pH 8-9). If acidic, the HCl was not fully neutralized; add small aliquots of DIPEA.

  • Solvent Quality: Ensure DMF is amine-free (no dimethylamine smell).

Mechanism of Trityl Protection

The following diagram details why Trt is the preferred protecting group for Histidine to prevent racemization during this activation process.

TrtMechanism cluster_prevention Racemization Suppression TrtGroup Trityl (Trt) Group (Bulky, Electron Withdrawing) TauNitrogen N-tau (τ) Position (Sterically Blocked) TrtGroup->TauNitrogen Attached to PiNitrogen N-pi (π) Position (Electron Density Reduced) TauNitrogen->PiNitrogen Inductive Effect Prevents Lone Pair Availability AlphaProton Alpha-Proton (Hα) (Remains Attached) PiNitrogen->AlphaProton Cannot Abstract (Racemization Blocked)

Figure 2: Mechanism of Trityl protection.[4] The bulky Trt group on N-tau prevents the N-pi imidazole nitrogen from acting as an intramolecular base, preserving the stereocenter.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5][6][7][8] Tetrahedron, 60(11), 2447-2467.

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Application Note.

  • Merck/Sigma-Aldrich. (n.d.). H-His(Trt)-Otbu HCl Product Specification and Handling.

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard text on handling protected amino acid salts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency with H-His(Trt)-Otbu HCl

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges related to the use of H-His(Trt)-Otbu HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges related to the use of H-His(Trt)-Otbu HCl in solid-phase peptide synthesis (SPPS), focusing specifically on resolving issues of low coupling efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is H-His(Trt)-Otbu HCl considered a "difficult" amino acid to couple?

A: H-His(Trt)-Otbu HCl presents a dual challenge in SPPS. Firstly, the large trityl (Trt) protecting group on the imidazole side chain creates significant steric hindrance, making it physically difficult for the activated amino acid to approach the N-terminus of the growing peptide chain on the solid support[1]. Secondly, histidine itself is one of the amino acids most prone to racemization during the activation step of the coupling reaction[2][3]. The combination of steric bulk and high racemization tendency requires carefully optimized protocols to achieve high coupling efficiency and maintain chiral purity.

Q2: What are the most common causes of low coupling efficiency with this residue?

A: The primary causes include:

  • Inadequate Activation: Using standard coupling reagents (e.g., HBTU, DIC/HOBt) may not be sufficient to overcome the steric hindrance. More potent activators are often required[4].

  • Steric Hindrance: The bulky Trt and Otbu groups slow down the reaction kinetics considerably[1].

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base can fail to deprotonate the incoming amino acid hydrochloride effectively or can exacerbate racemization[5].

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking access to the reactive N-terminus[6]. This is a sequence-dependent issue but can be worsened by difficult couplings.

  • Poor Resin Swelling or Solvent Quality: Inadequate resin swelling in the reaction solvent (typically DMF or NMP) can limit the accessibility of reaction sites. The quality of the solvent is also crucial; for instance, amine contamination in DMF can interfere with the reaction[7].

Q3: Can I use standard coupling reagents like HBTU or DIC/HOBt?

A: While HBTU and DIC/HOBt are workhorses in SPPS, they often prove insufficient for highly hindered couplings like that of H-His(Trt)-Otbu HCl. For such challenging residues, aminium/uronium reagents based on the more reactive HOAt or Oxyma Pure leaving groups, such as HATU or COMU, are strongly recommended.[4][8] These reagents form more reactive activated esters that can overcome the steric barrier more effectively, leading to faster reaction times and higher yields[4].

Q4: How can I minimize the risk of racemization during coupling?

A: Histidine racemization is a significant risk[2][9]. Key strategies to minimize it include:

  • Choice of Additive: Using additives like Oxyma Pure or HOAt instead of HOBt can suppress racemization[3][5].

  • Base Selection: Using a weaker, sterically hindered base like sym-collidine instead of DIPEA can reduce the rate of racemization[5].

  • Pre-activation Time: Minimize the time the amino acid spends in its activated state before it is added to the resin. Prolonged pre-activation increases the opportunity for racemization[2].

  • Carbodiimide Conditions: When using carbodiimides like DIC, performing the reaction under base-free conditions (with Oxyma Pure or HOAt) is one of the best methods to minimize racemization[5].

Section 2: Systematic Troubleshooting Guide

Low coupling efficiency is a multifactorial problem. Use the following flowchart and detailed steps to systematically diagnose and resolve the issue.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem: Low Coupling Efficiency Check_Reagents Step 1: Verify Reagent Quality - H-His(Trt)-Otbu HCl dry? - Solvents (DMF/NMP) amine-free? - Coupling reagents/base fresh? Start->Check_Reagents Decision1 Reagents OK? Check_Reagents->Decision1 Check_Conditions Step 2: Evaluate Coupling Cocktail - Using potent activator (HATU, COMU)? - Correct stoichiometry (AA:Activator:Base)? - Appropriate base (DIPEA, Collidine)? Decision2 Cocktail Optimized? Check_Conditions->Decision2 Check_Process Step 3: Assess Reaction Process - Sufficient reaction time? - Double coupling performed? - Adequate mixing/swelling? Decision3 Process Optimized? Check_Process->Decision3 Check_Monitoring Step 4: Analyze On-Resin Monitoring - Kaiser test result? - (If negative) Capping occurred? Decision4 Kaiser Test Still Positive? Check_Monitoring->Decision4 Decision1->Check_Conditions Yes Solution1 Solution: - Use fresh, dry reagents. - Use high-purity, amine-free solvents. Decision1->Solution1 No Decision2->Check_Process Yes Solution2 Solution: - Switch to HATU or COMU. - Use 4 eq. excess of reagents. - Use hindered base (e.g., Collidine). Decision2->Solution2 No Decision3->Check_Monitoring Yes Solution3 Solution: - Extend coupling time (2-4 hrs). - Perform a second, fresh coupling. - Consider microwave heating. Decision3->Solution3 No Solution4 Advanced Troubleshooting: - Check for peptide aggregation. - Consider alternative protecting schemes. - Resynthesize on low-load resin. Decision4->Solution4 Yes

Caption: A step-by-step decision tree for troubleshooting low coupling efficiency.

Detailed Troubleshooting Steps
  • Verify Raw Material and Solvent Quality:

    • Amino Acid: H-His(Trt)-Otbu HCl is hygroscopic. Ensure it has been stored in a desiccator and is completely dry. Water will quench the activation reaction.

    • Solvents: Use high-purity, amine-free DMF or NMP. Amine impurities compete with the peptide's N-terminus for the activated amino acid.

    • Reagents: Coupling reagents and bases can degrade over time. Use fresh stock or verify the quality of existing stock, especially if solutions were prepared in advance[10].

  • Evaluate Your Coupling Cocktail:

    • Activator: For this sterically hindered amino acid, HATU is considered a gold standard due to its high reactivity and ability to minimize racemization.[4][8] COMU is another excellent, highly reactive alternative[5].

    • Stoichiometry: A significant excess of reagents is often necessary. A typical starting point is a 4-fold excess of amino acid, activator, and base relative to the resin loading. (e.g., AA:Activator:Base ratio of 4:3.9:8).

    • Base: N,N-Diisopropylethylamine (DIPEA) is commonly used, but for racemization-prone residues like histidine, a weaker, more hindered base like 2,4,6-collidine is a superior choice[5]. Ensure at least 2 equivalents of base are used per equivalent of amino acid hydrochloride to both neutralize the salt and facilitate the reaction.

  • Assess Reaction Conditions and Process:

    • Reaction Time: Standard 30-60 minute coupling times may be insufficient. Extend the reaction time to 2-4 hours at room temperature.

    • Double Coupling: This is a highly effective strategy. After the first coupling, wash the resin thoroughly and repeat the coupling step with a freshly prepared solution of activated amino acid.[11][12]

    • Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier, especially in cases of aggregation. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[1][13]

    • Mixing: Ensure the resin is well-swollen and adequately mixed throughout the reaction to ensure all sites are accessible.

  • On-Resin Monitoring (The Kaiser Test):

    • The Kaiser test is a critical qualitative tool to check for the presence of free primary amines on the resin.

    • Positive Result (Blue Beads): Indicates incomplete coupling. Proceed with a remediation step like double coupling[14].

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling was successful.

    • False Negative: Be aware that if N-terminal capping occurs (e.g., guanidinylation from excess HBTU/HATU), the Kaiser test will be negative even if the desired amino acid has not been coupled.[8] If subsequent steps fail, this may be the cause.

Section 3: Optimized Protocols & Best Practices

Data Summary: Coupling Reagent Comparison
Coupling ReagentRelative ReactivityRacemization RiskKey Advantage(s)Recommended For
DIC/HOBt StandardModerateCost-effective, simple byproducts.Routine, non-hindered couplings.
HBTU HighModerate-HighFast, efficient for most couplings.Routine automated synthesis.
HATU Very HighLowSuperior for hindered residues, minimizes racemization.[4]H-His(Trt)-Otbu HCl , N-methylated AAs, fragment condensation.
COMU Very HighLowReactivity comparable to HATU, non-explosive byproducts.[5][15]H-His(Trt)-Otbu HCl , microwave SPPS.
DIC/Oxyma Pure HighVery LowExcellent for suppressing racemization, base-free activation possible.[5]Racemization-prone residues (His, Cys).
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method for coupling H-His(Trt)-Otbu HCl.

Materials:

  • Peptide-resin with free N-terminal amine

  • H-His(Trt)-Otbu HCl (4 eq.)

  • HATU (3.9 eq.)

  • 2,4,6-Collidine or DIPEA (8 eq.)

  • High-purity, amine-free DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was Fmoc deprotection, ensure the resin is thoroughly washed with DMF to remove all piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve H-His(Trt)-Otbu HCl (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

  • Activation: Add 2,4,6-Collidine or DIPEA (8 eq.) to the amino acid/HATU solution. Mix for 1-2 minutes. Do not let the activation mixture stand for longer than 5 minutes to minimize racemization[2].

  • Coupling Reaction: Add the activation solution to the swollen peptide-resin. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Remediation (if needed): If the Kaiser test is positive (blue beads), filter and wash the resin with DMF (3x) and repeat steps 2-5 (double coupling).

  • Washing: Once the Kaiser test is negative, filter the reaction mixture and wash the resin extensively with DMF (3-5x) and DCM (3-5x) to prepare for the next deprotection step.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is an excellent alternative, particularly when minimizing racemization is the absolute highest priority.

Materials:

  • Peptide-resin with free N-terminal amine

  • H-His(Trt)-Otbu HCl (4 eq.)

  • Oxyma Pure (4 eq.)

  • Diisopropylcarbodiimide (DIC) (4 eq.)

  • DIPEA or 2,4,6-Collidine (4 eq.)

  • High-purity, amine-free DMF

Procedure:

  • Resin Preparation: Swell and wash the peptide-resin as described in Protocol 1.

  • Coupling Solution Preparation: In a single reaction vessel containing the resin, add the following in order: a. A solution of H-His(Trt)-Otbu HCl (4 eq.) and Oxyma Pure (4 eq.) in DMF. b. DIPEA or 2,4,6-Collidine (4 eq.) to neutralize the hydrochloride salt. c. Diisopropylcarbodiimide (DIC) (4 eq.) to initiate the coupling.

  • Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. The combination of DIC and Oxyma is highly effective at suppressing racemization.[2][5]

  • Monitoring & Washing: Follow steps 5-7 from Protocol 1 to monitor for completion and wash the resin.

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, National Institutes of Health. [Link]

  • Solid Phase Peptide Synthesis Help. Reddit r/Chempros. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC, National Institutes of Health. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. [Link]

  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • A Sustainable Approach to ε-Lys Branched GLP-1 Analogs. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Trityl (Trt) Protecting Group Integrity

Status: Operational Topic: Troubleshooting Premature Deprotection of Trityl (Trt) Groups in SPPS Assigned Specialist: Senior Application Scientist Diagnostic Overview The Trityl (Trt) group is a cornerstone of Fmoc Solid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Premature Deprotection of Trityl (Trt) Groups in SPPS Assigned Specialist: Senior Application Scientist

Diagnostic Overview

The Trityl (Trt) group is a cornerstone of Fmoc Solid Phase Peptide Synthesis (SPPS), providing acid-labile protection for the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln). While designed to be removed by Trifluoroacetic Acid (TFA) during final cleavage, it is notoriously sensitive.

The Core Problem: Premature deprotection occurs when "mild" acidic conditions—often overlooked during coupling or solvent handling—inadvertently trigger the ionization of the Trityl group. This generates a reactive carbocation (


) that irreversibly alkylates nucleophilic residues (Trp, Met, Cys), leading to mass shifts (+242 Da) or low yields.
Quick Diagnostic Flowchart

Use this decision tree to isolate the source of your Trityl instability.

Trt_Diagnostic Start Symptom: Trityl Loss / Alkylation Q1 Is the loss on His(Trt) or Cys(Trt)? Start->Q1 HisPath His(Trt) Affected Q1->HisPath CysPath Cys(Trt) Affected Q1->CysPath Q2 Coupling Reagent Used? HisPath->Q2 Q3 Solvent Quality? CysPath->Q3 HOBt HOBt / DIC Q2->HOBt Yes DCM_Acid DCM (Acidic/Old) Q3->DCM_Acid Likely Sol1 CAUSE: HOBt Acidity FIX: Add TMP or DIEA HOBt->Sol1 Oxyma Oxyma / DIC Sol2 CAUSE: HCl in DCM FIX: Wash DCM / Use Fresh DCM_Acid->Sol2

Figure 1: Diagnostic logic flow for identifying the root cause of premature Trt deprotection.

The Mechanism: Why Trityl Fails Prematurely

To prevent the issue, you must understand the causality. The Trityl group relies on steric bulk and the stability of the triphenylmethyl carbocation for protection. However, this stability is a double-edged sword.

  • Carbocation Stability: The

    
     cation is resonance-stabilized. This makes the C-N or C-S bond inherently weak and prone to heterolytic cleavage even in weak acids (
    
    
    
    ).
  • The HOBt Factor: 1-Hydroxybenzotriazole (HOBt), a standard coupling additive, has a

    
     of approximately 6.0. While not strong enough to fully deprotect Trt instantly, prolonged exposure (slow couplings) shifts the equilibrium, causing "leakage" of the Trt group.
    
  • The Scavenger Gap: During synthesis (unlike final cleavage), there are no scavengers (TIS/EDT) present. Any prematurely released

    
     will immediately attack the most electron-rich site available—often a Trp indole ring or a Met sulfur—creating permanent impurities.
    
Relative Acid Sensitivity Data

Understanding where Trt sits in the hierarchy of lability is crucial for orthogonal planning.

Protecting GroupStructureRemoval ConditionRelative LabilityCritical Risk Factor
Mmt (Methoxytrityl)4-Methoxy-Trt1% TFA / DCMExtremeLoss during any acidic wash.
Trt (Trityl)Triphenylmethyl5-10% TFA / DCMHighHOBt couplings; Acidic DCM.
tBu (Tert-butyl)t-Butyl ether/ester95% TFALowStable to HOBt/DCM.
Boc (t-Butyloxycarbonyl)Carbamate50% TFAModerateStable to HOBt.

Troubleshooting Scenarios (FAQs)

Scenario A: "I see des-Trityl impurities on Histidine residues after long couplings."

The Cause: His(Trt) is the "canary in the coal mine." The imidazole nitrogen is less nucleophilic than the cysteine sulfur, making the N-Trt bond weaker than the S-Trt bond. During difficult couplings using HOBt/DIC, the slightly acidic environment causes the Trt to fall off the Histidine. The free Histidine can then undergo acylation (branching) or racemization.

The Fix: Buffered Coupling You must neutralize the acidity of the coupling cocktail without deactivating the active ester.

  • Protocol: Add 1.0 equivalent (relative to the amino acid) of 2,4,6-Trimethylpyridine (TMP) or DIEA to the coupling mixture. TMP is preferred as it is a weaker base and less likely to cause Fmoc removal or racemization than DIEA.

Scenario B: "My Cysteine-rich peptide has multiple +242 Da peaks."

The Cause: This indicates Retritylation (Alkylation). The Trt group fell off (likely due to acidic solvent) and the resulting carbocation attacked a Tryptophan or another Cysteine.

  • Culprit: Dichloromethane (DCM) .[1][2][3][4] DCM degrades over time to form HCl and Phosgene, especially if stored in light or without stabilizers (amylene). This trace HCl is sufficient to cleave Trt.

The Fix: Solvent Quality Control

  • Immediate Action: Test your DCM acidity (see Protocol 2 below).

  • Prevention: Store DCM over basic alumina or wash with

    
     if high purity is not available. Avoid using chloroform, which is even more acidic.
    
Scenario C: "Can I use HFIP (Hexafluoroisopropanol) to dissolve my peptide?"

The Technical Verdict: Proceed with extreme caution. HFIP is a weak acid (


 ~9.3) but has strong hydrogen-bonding capability that solvates and stabilizes carbocations.
  • Risk: Prolonged exposure to HFIP (e.g., >30 mins) can promote partial Trt deprotection.

  • Solution: If HFIP is required for solubility, keep exposure times under 15 minutes or buffer the solution with a small amount of tertiary amine.

Validated Protocols

Protocol 1: Buffered Coupling for Sensitive Trt-Residues

Use this whenever coupling onto a sequence already containing His(Trt) or when coupling His(Trt) itself in a slow reaction.

  • Calculate Reagents:

    • Fmoc-AA-OH (5.0 eq)

    • DIC (5.0 eq)

    • HOBt (5.0 eq)

    • TMP (Collidine) (5.0 eq) <-- The Critical Buffer

  • Pre-activation:

    • Dissolve Fmoc-AA-OH and HOBt in DMF.

    • Add TMP.[5] Shake for 1 minute.

    • Add DIC.[1][6] Shake for 3 minutes.

  • Coupling:

    • Add the mixture to the resin.[1][7]

    • Note: The presence of base prevents the pH from dropping below 7, stabilizing the Trt group.

Protocol 2: DCM Acidity Verification

Perform this weekly if using bulk DCM.

  • Sampling: Take 10 mL of your DCM solvent.

  • Extraction: Add 10 mL of distilled water (neutral pH). Shake vigorously for 1 minute.

  • Test: Measure the pH of the aqueous layer .

    • pH < 5.0: FAIL. The DCM contains significant HCl. Do not use for Trt-containing peptides.

    • pH 6.0 - 7.0: PASS.

Visualizing the Failure Pathway

The following diagram illustrates the chemical pathway of premature deprotection and the "Point of No Return" where the carbocation causes permanent damage.

Trt_Mechanism Protected Protected Peptide (Resin-Cys-Trt) Equilibrium Equilibrium State Protected->Equilibrium exposure Acid Mild Acid Source (HOBt / HCl in DCM) Acid->Equilibrium Cation Trityl Cation (Ph3C+) Equilibrium->Cation Ionization FreePep Deprotected Sidechain (Free -SH / -NH) Equilibrium->FreePep Scavenger Scavenger Present? (TIS/EDT) Cation->Scavenger Safe Quenched Trt-H (Safe Removal) Scavenger->Safe Yes (Final Cleavage) Damage ALKYLATION (Trt-Trp / Trt-Met) Scavenger->Damage No (During Coupling)

Figure 2: The mechanistic pathway. Note that during coupling (the "Premature" phase), no scavengers are present, leading directly to the "Damage" node.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Merck / Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Protocol Guide. SigmaAldrich.com.

  • Bachem. (2021). Cysteine Derivatives and Protecting Groups in SPPS. Bachem Technical Notes.

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[1] Tetrahedron Letters, 30(30), 3943-3946. (Foundational text on Trt-resin sensitivity).

Sources

Troubleshooting

Technical Support Center: Troubleshooting TFA Cleavage of His(Trt)-Containing Peptides

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing His(Trt), the trityl-protected histidine residue. Our goal is to equip you with the scientific understanding and practical solutions to achieve high-purity, successfully deprotected peptides.

Understanding the Core Challenge: The Trityl Cation

The cleavage of a peptide from its solid support and the simultaneous removal of side-chain protecting groups is a critical final step in SPPS. For peptides containing His(Trt), the primary challenge arises from the nature of the trityl (Trt) group. Under the strongly acidic conditions of a TFA cleavage cocktail, the Trt group is cleaved off, generating a highly stable and reactive trityl carbocation.[1][2] If not effectively neutralized, this carbocation can lead to several undesirable side reactions, compromising the purity and yield of the final peptide.

Mechanism of His(Trt) Deprotection and Trityl Cation Formation

His(Trt) Cleavage Mechanism His(Trt)-Peptide His(Trt)-Peptide Protonated_His Protonated His(Trt)-Peptide His(Trt)-Peptide->Protonated_His + H+ (from TFA) TFA TFA Deprotected_His His-Peptide Protonated_His->Deprotected_His Cleavage Trityl_Cation Trityl Cation (Trt+) Protonated_His->Trityl_Cation Cleavage Trapped_Trityl Trapped Trityl Adduct Trityl_Cation->Trapped_Trityl + Scavenger Scavenger Scavenger

Caption: TFA protonates the His(Trt) side chain, leading to cleavage and the formation of the desired peptide and a reactive trityl cation, which must be quenched by a scavenger.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HPLC and Mass Spec data show a significant peak corresponding to the mass of the peptide with the Trityl group still attached. What's causing this incomplete deprotection?

A1: Incomplete deprotection of His(Trt) is a common issue and can be attributed to a few key factors:

  • Insufficient Cleavage Time: While the Trityl group is highly acid-labile, its complete removal is not instantaneous. For some peptide sequences, especially those where the His(Trt) is sterically hindered, a standard 2-hour cleavage may be insufficient.[2]

  • Reattachment of the Trityl Cation: The cleavage of the Trt group is a reversible reaction.[1] If the concentration of scavengers is too low or the scavengers are not effective enough, the liberated trityl cation can reattach to the imidazole ring of histidine, leading to an equilibrium that favors the protected state.

  • Sluggish Deprotection of N-terminal Asn(Trt): While your primary issue is with His(Trt), it's worth noting that N-terminal Asn(Trt) residues are known for sluggish deprotection and can require extended cleavage times.[3] If your peptide also contains this residue, it could be a contributing factor to seeing protected species.

Troubleshooting Steps:

  • Extend the Cleavage Time: Increase the cleavage duration to 3-4 hours at room temperature.[2] For particularly stubborn sequences, a longer time may be necessary. It's advisable to perform a time-course study (e.g., analyzing small aliquots at 2, 3, and 4 hours) to determine the optimal cleavage time for your specific peptide.

  • Repeat the Cleavage: If extending the time is still not sufficient, precipitate the peptide with cold diethyl ether, wash the pellet, and subject it to a fresh cleavage cocktail for another 1-2 hours.[2]

  • Optimize Your Scavenger Cocktail: Ensure you are using an adequate concentration of an effective scavenger for the trityl cation. Triisopropylsilane (TIS) is highly recommended.[1]

Q2: I've successfully removed the Trityl group, but my mass spec shows unexpected +242 Da adducts, especially if my peptide contains Tryptophan. What is happening?

A2: This is a classic case of side-product formation due to the reactivity of the trityl cation. The indole side chain of Tryptophan (Trp) is highly nucleophilic and susceptible to electrophilic attack by the trityl cation, leading to tritylation of the Trp residue.[2][4] This results in a mass increase of 242 Da (the mass of the trityl group). Other nucleophilic residues like Cys, Met, and Tyr can also be susceptible to this modification.[2]

Troubleshooting Steps:

  • Increase Scavenger Concentration: The most direct solution is to increase the efficiency of trityl cation scavenging. Ensure your cleavage cocktail contains an effective scavenger like TIS.

  • Use a More Robust Cleavage Cocktail: For peptides containing Trp, Met, or Cys in addition to His(Trt), a standard TFA/TIS/H2O cocktail may not be sufficient. Consider using "Reagent K" or a similar multi-component cocktail.[3][5]

Q3: What is the optimal cleavage cocktail for my His(Trt)-containing peptide?

A3: The ideal cleavage cocktail depends on the other amino acids present in your peptide sequence. Here is a summary of recommended cocktails:

Cleavage CocktailComposition (v/v)Primary Use & Rationale
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TISSuitable for simple peptides without other sensitive residues like Trp, Met, or Cys. Water acts as a scavenger, and TIS is a very effective scavenger for the trityl cation.[1]
"Reagent K" 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] Phenol protects Tyr and Trp, thioanisole helps protect Trp and Met, and 1,2-ethanedithiol (EDT) is particularly useful for peptides containing Cys(Trt) and helps prevent oxidation of Trp.[2]
Optimized for Trp 90% TFA / 5% TIS / 2.5% H₂O / 2.5% EDTA good option for peptides with Trp to minimize tritylation and oxidation. EDT is effective in preventing acid-catalyzed oxidation of tryptophan.[3]

Note: Always prepare cleavage cocktails fresh before use.

Experimental Protocols

Standard TFA Cleavage Protocol for His(Trt)-Containing Peptides
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Prepare the cleavage cocktail fresh. For a standard peptide, use 2 mL of TFA/TIS/water (95:2.5:2.5, v/v/v). Add the cocktail to the resin.[5]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[5]

  • Precipitation: Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[5] A white precipitate of the peptide should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether to remove scavengers and byproducts.[5]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or under vacuum.[6]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC and mass spectrometry analysis.

Troubleshooting Workflow

Troubleshooting Workflow Start Cleavage Complete, Analyze Crude Peptide Check_Purity Check HPLC/MS Data Start->Check_Purity Incomplete_Deprotection Incomplete Deprotection? (His(Trt) still present) Check_Purity->Incomplete_Deprotection No Success High Purity Peptide Proceed to Purification Check_Purity->Success Yes Side_Products Side Products? (+242 Da on Trp, etc.) Incomplete_Deprotection->Side_Products No Action_Time Extend Cleavage Time (3-4h) or Re-cleave Incomplete_Deprotection->Action_Time Yes Side_Products->Success No Action_Cocktail Use Robust Cocktail (e.g., Reagent K) Side_Products->Action_Cocktail Yes Action_Time->Start Re-analyze Action_Cocktail->Start Re-synthesize & Re-cleave

Caption: A logical workflow for troubleshooting common issues in His(Trt) peptide cleavage.

References

  • BenchChem. (n.d.). Troubleshooting incomplete trityl group deprotection from cysteine.
  • BenchChem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
  • BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
  • Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing cleavage of peptides with serine from resin.
  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • Reddit. (2020). Peptide synthesis troubleshooting. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • RSC Publishing. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of H-His(Trt)-Otbu HCl

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. Product: H-His(Trt)-Otbu HCl (Histidine with Trityl side-chain protection and tert-Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting.

Product: H-His(Trt)-Otbu HCl (Histidine with Trityl side-chain protection and tert-Butyl ester C-terminal protection, Hydrochloride salt). Application: Peptide Synthesis (Solution/Solid Phase), Building Block.[1][2] CAS Registry: 304698-96-2 (General Ref)[3]

Part 1: Executive Storage Directive

For immediate action upon receipt of product.

ParameterSpecificationCritical Note
Long-Term Storage -20°C (Preferred: -80°C)Store in a manual defrost freezer to avoid temperature cycling.
Short-Term Storage +4°C (Max 2 weeks)Acceptable for active use periods only.
Container Atmosphere Inert Gas (Argon/Nitrogen) CRITICAL: The HCl salt is hygroscopic. Moisture triggers autocatalytic degradation.
Physical State Lyophilized PowderNever store in solution for >24 hours.
Light Exposure Protect from LightAmber vials or foil-wrapped containers are mandatory.

Part 2: Troubleshooting & FAQs

Direct answers to common user issues.

Q1: The powder appears "sticky" or has clumped together. Is it still usable?

Status: High Risk / Likely Degraded. Root Cause: H-His(Trt)-Otbu HCl is hygroscopic. Clumping indicates moisture absorption. Mechanism: When the HCl salt absorbs water, it dissociates locally, creating a highly acidic micro-environment (pH < 2). Both the Trityl (Trt) group and the tert-Butyl (Otbu) ester are acid-labile. Moisture essentially creates a "self-cleaving" solution within the solid matrix. Action:

  • Perform a visual solubility check (see Protocol A).

  • Run analytical HPLC. If purity is <95% or unknown peaks appear (de-protected His), discard.

Q2: Can I store this compound in DMSO or DMF stock solutions?

Status: NOT Recommended. Reasoning:

  • Ester Hydrolysis: The tert-butyl ester is susceptible to hydrolysis in solution, even at neutral pH, over time.

  • Racemization: Histidine is uniquely prone to racemization (L- to D- conversion) in solution, particularly if the imidazole ring becomes protonated or interacts with the carboxylate.

  • Trityl Stability: While Trityl is relatively stable in non-acidic organic solvents, trace acids in DMF (formic acid impurities) can trigger premature deprotection. Guideline: Prepare fresh solutions immediately before coupling. Discard unused portions after 24 hours.

Q3: I left the vial on the bench at room temperature for 3 days. Is it compromised?

Status: Conditionally Acceptable. Analysis: If the vial was tightly sealed and the ambient humidity was low (<40%), the product is likely stable. The degradation kinetics of the solid state at 25°C are slow in the absence of moisture. Action: Verify appearance. If free-flowing white powder, proceed. If discolored (yellowing), re-test purity.

Part 3: Technical Deep Dive – The "Autocatalytic Moisture Loop"

Researchers often underestimate the risk of HCl salts in protected amino acids. Unlike free bases, the HCl salt carries its own degradation catalyst (the proton).

The Mechanism of Failure:

  • Moisture Ingress: Improper sealing allows atmospheric water entry.

  • Salt Dissociation:

    
    
    
  • Acid Attack: The generated hydronium ions (

    
    ) attack the acid-labile protecting groups.
    
    • Target 1 (Fast): Trityl group (Sterically bulky, forms stable carbocation, leaves easily).

    • Target 2 (Slow): tert-Butyl ester (Hydrolysis to free acid).

  • Hygroscopic Feedback: The degradation byproducts (free Histidine species) often have different hygroscopic profiles, potentially drawing in more water, accelerating the cycle.

Visualization: Degradation Pathway

DegradationLoop Start H-His(Trt)-Otbu HCl (Dry Powder) Moisture Moisture Exposure (>40% RH) Start->Moisture Poor Storage AcidGen Local Acidification (Formation of H3O+) Moisture->AcidGen HCl Dissociation TrtLoss Loss of Trityl Group (Formation of H-His-Otbu) AcidGen->TrtLoss Acid Cleavage (Fast) OtbuLoss Hydrolysis of Otbu (Formation of H-His(Trt)-OH) AcidGen->OtbuLoss Acid Hydrolysis (Slow) Final Total Degradation (Free Histidine / Racemates) TrtLoss->Final OtbuLoss->Final Final->Moisture Increased Hygroscopicity (Feedback Loop)

Figure 1: The moisture-induced autocatalytic degradation cycle of HCl salt protected amino acids.

Part 4: Validated Protocols

Protocol A: The "Thaw & Verify" Workflow

Use this protocol every time you remove the product from the freezer.

  • Equilibration (Crucial):

    • Remove vial from -20°C/-80°C storage.

    • Place in a desiccator or on the benchtop.

    • WAIT 30-60 MINUTES before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the powder, initiating the degradation loop described above [1].

  • Solubility Test (Quick Check):

    • Take a small aliquot (~1 mg).

    • Dissolve in 100 µL DMSO or DMF.

    • Observation: The solution should be clear and colorless.

    • Fail Criteria: Turbidity (insoluble degradation products) or distinct yellow/orange coloration (oxidation/polymerization).

Protocol B: Emergency Re-Purification (Not Recommended)

If the product is degraded, buying new stock is cheaper than risking a synthesis. However, if critical:

  • Method: Preparative HPLC.

  • Column: C18 Reverse Phase.

  • Buffer: Water/Acetonitrile with 0.1% TFA (Keep exposure time short).

  • Lyophilization: Must be done immediately. Do not store the collected fractions in solution.

Part 5: Stability Data Summary

ConditionEst. Shelf LifeRisk Factor
-80°C (Desiccated) > 2 YearsLow. Ideal state.
-20°C (Desiccated) 1-2 YearsLow. Standard state.
+4°C (Sealed) 1-3 MonthsModerate. Slow thermal degradation.
25°C (Benchtop) < 1 WeekHigh. Moisture/Oxidation risk.
Solution (DMSO/DMF) < 24 HoursCritical. Hydrolysis/Racemization.

References

  • National Institutes of Health (NIH). (2020). Degradation of polysorbates 20 and 80 catalysed by histidine chloride buffer. (Highlighting the catalytic role of His-HCl systems). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis of H-His(Trt)-Otbu HCl Purity for Pharmaceutical Applications

In the landscape of synthetic peptide manufacturing, the purity of protected amino acid building blocks is a cornerstone of success. For researchers, scientists, and drug development professionals, ensuring the integrity...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic peptide manufacturing, the purity of protected amino acid building blocks is a cornerstone of success. For researchers, scientists, and drug development professionals, ensuring the integrity of reagents such as H-His(Trt)-Otbu HCl (tert-Butyl N-trityl-L-histidinate hydrochloride) is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical raw material. We will delve into the rationale behind method selection, explore alternative detection techniques, and present a framework for robust, self-validating analytical protocols grounded in pharmacopeial standards.

The Critical Role of H-His(Trt)-Otbu HCl Purity in Peptide Synthesis

H-His(Trt)-Otbu HCl is a derivative of the amino acid L-histidine, where the imidazole side chain is protected by a trityl (Trt) group, and the C-terminus is protected as a tert-butyl (Otbu) ester. These protecting groups are instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation. The purity of this building block directly impacts the yield, purity, and biological activity of the final synthetic peptide. Impurities can lead to the formation of deletion sequences, truncated peptides, or peptides with undesired modifications, complicating purification and potentially compromising the therapeutic efficacy and safety of the final drug product.

A multi-faceted approach is often essential for a comprehensive purity analysis. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation, HPLC remains the gold standard for quantitative purity assessment due to its high resolution and sensitivity in separating the main component from closely related impurities.[1]

The Workhorse Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for analyzing the purity of protected amino acids like H-His(Trt)-Otbu HCl. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC-UV Analysis of H-His(Trt)-Otbu HCl

This protocol is adapted from established methods for the closely related compound H-His(Trt)-OH and is suitable for the purity determination of H-His(Trt)-Otbu HCl.[1]

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of H-His(Trt)-Otbu HCl in 1 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Vortex to ensure complete dissolution.

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:
  • C18 Column: The octadecylsilane stationary phase provides a hydrophobic surface that effectively retains the relatively non-polar H-His(Trt)-Otbu HCl and separates it from more polar or less retained impurities.

  • Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent. It forms a neutral ion pair with the charged amine groups of the analyte and impurities, which improves peak shape and retention on the reversed-phase column. A concentration of 0.1% is standard for achieving sharp, symmetrical peaks.

  • Acetonitrile/Water Gradient: This mobile phase system allows for the elution of a wide range of compounds with varying polarities. The gradient starts with a high percentage of the aqueous phase to retain the analytes and gradually increases the organic phase (acetonitrile) to elute them based on their hydrophobicity.

  • UV Detection at 220 nm: The peptide bond and the aromatic rings of the trityl group exhibit strong absorbance at this wavelength, providing good sensitivity for the main component and many potential impurities.

Potential Impurities in H-His(Trt)-Otbu HCl

A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities. For H-His(Trt)-Otbu HCl, impurities can arise from the synthesis process or degradation. Common impurities may include:

  • Unprotected H-His-OH: The starting material or a product of incomplete protection.

  • Partially protected derivatives: Such as H-His(Trt)-OH or H-His-Otbu.

  • Diastereomers: If the starting L-histidine contains any D-histidine.

  • By-products of deprotection: The tert-butyl carbonium ion generated during the removal of the Otbu group can react with electron-rich amino acid residues like tryptophan if not properly scavenged.[2] Similarly, the trityl cation can lead to side products.[3]

  • Degradation products: Resulting from hydrolysis of the ester or cleavage of the trityl group.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh H-His(Trt)-Otbu HCl B Dissolve in Acetonitrile/Water A->B C Vortex to Mix B->C D Autosampler Injection C->D E C18 Column Separation D->E F UV Detection (220 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation (% Area) H->I

Caption: Workflow for the HPLC purity analysis of H-His(Trt)-Otbu HCl.

A Comparative Look at Alternative HPLC Detection Methods

While UV detection is a robust and widely used technique, it has limitations, particularly for impurities that lack a significant chromophore. In such cases, alternative "universal" detectors can provide a more comprehensive impurity profile.

Analytical MethodPrinciple of DetectionKey AdvantagesLimitations
RP-HPLC-UV Measures the absorbance of ultraviolet light by chromophoric functional groups.High sensitivity for chromophoric compounds, robust, and widely available.Insensitive to compounds lacking a UV chromophore. Response is dependent on the molar absorptivity of each compound, which can vary significantly between the API and impurities.
HPLC-ELSD Nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[2]Universal detection for non-volatile compounds, independent of optical properties.[2] Good for analyzing compounds without chromophores like some amino acids and sugars.[2]Less sensitive than UV for chromophoric compounds. Non-linear response can make quantification challenging. Requires a volatile mobile phase.
HPLC-CAD Similar to ELSD, but after nebulization and drying, the analyte particles are charged and the total charge is measured by an electrometer.[4]Universal detection with a more uniform response across a wide range of non-volatile analytes compared to ELSD.[5] Generally more sensitive than ELSD.[5] Wide dynamic range is beneficial for impurity analysis.[5]More complex and expensive instrumentation than UV. Requires a volatile mobile phase. Response can be affected by mobile phase composition.

Hypothetical Performance Data Comparison

To illustrate the practical differences between these detection methods, the following table presents hypothetical but realistic performance data for the analysis of H-His(Trt)-Otbu HCl containing two hypothetical impurities: Impurity A (chromophoric) and Impurity B (non-chromophoric).

ParameterRP-HPLC-UVHPLC-ELSDHPLC-CAD
Linearity (r²) > 0.999> 0.99 (with logarithmic transformation)> 0.995 (with power function fit)
LOD (Impurity A) 0.01%0.05%0.02%
LOQ (Impurity A) 0.03%0.15%0.06%
LOD (Impurity B) Not Detected0.08%0.03%
LOQ (Impurity B) Not Detected0.25%0.10%
Precision (%RSD) < 2%< 5%< 3%

This data highlights that while RP-HPLC-UV offers excellent sensitivity for chromophoric impurities, it would completely miss non-chromophoric ones. Both ELSD and CAD can detect Impurity B, with CAD generally offering better sensitivity and a more linear response, making it a superior choice for comprehensive impurity profiling when non-chromophoric impurities are a concern.

Authoritative Grounding and Self-Validating Systems

The development and validation of an HPLC method for purity analysis should be grounded in established regulatory and pharmacopeial guidelines to ensure its trustworthiness and scientific integrity.

  • International Council for Harmonisation (ICH): The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities.[6][7][8][9]

  • United States Pharmacopeia (USP): General Chapter <621> Chromatography provides standardized procedures and calculations for chromatographic methods.[10][11][12][13] General Chapter <1086> Impurities in Drug Substances and Drug Products offers definitions and guidance on controlling impurities.[14][15][16][17][18]

  • European Pharmacopoeia (Ph. Eur.): General Chapter 2.2.46. Chromatographic separation techniques outlines the requirements for chromatographic methods, ensuring consistency and quality.[6][8][19][20][21] Chapter 2.2.56. Amino acid analysis provides specific guidance relevant to the analysis of amino acid derivatives.[5]

A self-validating system is achieved by incorporating system suitability tests (SSTs) into the analytical method. As per USP <621> and Ph. Eur. 2.2.46, SSTs are performed before the analysis of any samples to ensure the chromatographic system is performing adequately. Key SST parameters include:

  • Resolution (Rs): Ensures that the main peak is adequately separated from the closest eluting impurity peak.

  • Tailing Factor (T): Measures peak symmetry, which is important for accurate integration.

  • Reproducibility (%RSD): The precision of replicate injections of a standard solution.

By defining and meeting acceptance criteria for these parameters, the analytical method demonstrates its suitability for the intended purpose on a daily basis.

Self_Validating_System cluster_guidelines Regulatory & Pharmacopeial Guidelines A Analytical Method Protocol B System Suitability Tests (SSTs) A->B C Sample Analysis B->C SSTs Pass E Invalid Data (Troubleshoot System) B->E SSTs Fail D Valid Data C->D F ICH Q3A F->A G USP <621> & <1086> G->A H Ph. Eur. 2.2.46 H->A

Caption: A self-validating HPLC system grounded in regulatory guidelines.

Conclusion

The purity of H-His(Trt)-Otbu HCl is a critical quality attribute that directly influences the outcome of peptide synthesis in research and drug development. While RP-HPLC with UV detection is a robust and reliable method for routine purity assessment, a thorough understanding of its limitations is essential. For comprehensive impurity profiling, especially when non-chromophoric impurities are suspected, the use of universal detectors like CAD is highly recommended. By grounding analytical methods in pharmacopeial standards and implementing rigorous system suitability tests, scientists can ensure the generation of trustworthy and scientifically sound purity data, ultimately contributing to the development of safer and more effective peptide-based therapeutics.

References

  • U.S. Food and Drug Administration. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Bharti, A., Singh, S., & Kumar, S. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Erudition, 56(1), 28.
  • Al-Shehri, S., Al-Ghamdi, K., & Al-Amri, A. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • Rohadi, S., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-13.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • United States Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. USP-NF.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • United States Pharmacopeia. (2022, December 1).
  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • SEDERE. (n.d.). ELSD food analysis review. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Lee, J. Y., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 589-596.
  • European Pharmacopoeia. (2023). 2.2.46.
  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. [Link]

  • United States Pharmacopeia. (2012).
  • D'Agostino, C., et al. (2018). IP-RP-HPLC-ELSD analysis of (A) a pool of standard amino acids and (B) a commercial food supplement.
  • European Pharmacopoeia. (2023). 2.2.46.
  • Lee, D. K., et al. (2010). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 124-129.
  • Stathoulopoulou, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(11), 2418-2425.
  • Dong, M. W. (2024, September 16). Are You Sure You Understand USP <621>?
  • Hutchinson, J. P., et al. (2016). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Analytical Chemistry, 89(1), 883-890.
  • Dunn-Meynell, K., et al. (2009). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. Journal of Biomolecular Screening, 14(7), 849-857.
  • European Pharmacopoeia. (2011). 2.2.46.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • United States Pharmacopeia. (n.d.).
  • Fabel, S., & Acworth, I. (2022, August 29). Top 5 Tips to Quickly Supercharge Your Charged Aerosol Detector (CAD). Thermo Fisher Scientific.
  • Gruza, M., et al. (2014). Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin. Acta Poloniae Pharmaceutica, 71(5), 765-771.
  • EMD Millipore. (n.d.).
  • Agilent Technologies. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tritylamines. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.

Sources

Comparative

NMR Characterization of H-His(Trt)-Otbu HCl: A Comparative Analytical Guide

Executive Summary & Strategic Context H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a critical building block in convergent peptide synthesis and Liquid Phase Peptide Synthesis (LPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

H-His(Trt)-Otbu HCl (Histidine trityl-protected tert-butyl ester hydrochloride) is a critical building block in convergent peptide synthesis and Liquid Phase Peptide Synthesis (LPPS). Its structural integrity is paramount because the Trityl (Trt) group on the imidazole ring suppresses racemization—a notorious issue with Histidine—while the tert-butyl (Otbu) ester provides acid-labile C-terminal protection orthogonal to base-labile groups (like Fmoc).

This guide provides a rigorous NMR characterization framework. Unlike standard Certificates of Analysis (CoA) which merely list peaks, this document focuses on comparative discrimination : how to use NMR to definitively distinguish the target product from its closest structural analogs and process impurities (e.g., Methyl esters, free acids, or detritylated species).

Why NMR? The "Fingerprint" Advantage

While HPLC confirms purity, only NMR validates the regiochemistry of the trityl protection (N


 vs N

) and the integrity of the acid-labile ester in the presence of the hydrochloride salt.

Comparative Analysis: Target vs. Alternatives

In process chemistry, the "alternatives" are often the starting materials or side-reaction products. The table below outlines how to distinguish H-His(Trt)-Otbu HCl from its functional analogs using specific NMR markers.

Table 1: NMR Discrimination Markers (500 MHz, DMSO-d )
FeatureTarget: H-His(Trt)-Otbu HCl Alternative 1: H-His(Trt)-OMe Alternative 2: H-His(Trt)-OH Impurity: H-His-Otbu
C-Terminus t-Butyl Singlet

~1.35 ppm (9H)
Methyl Singlet

~3.60 ppm (3H)
Missing (Acid proton broad/invisible)t-Butyl Singlet

~1.35 ppm (9H)
Side Chain Trityl Aromatics

7.0–7.4 ppm (15H, m)
Trityl Aromatics

7.0–7.4 ppm (15H, m)
Trityl Aromatics

7.0–7.4 ppm (15H, m)
Missing (Only Imidazole protons remain)
Amine Salt Ammonium Broad

~8.5 ppm (3H)
Ammonium Broad

~8.5 ppm (3H)
Ammonium/Zwitterion Shift varies by pHAmmonium Broad

~8.5 ppm (3H)
Performance Note Superior: Acid-labile deprotection avoids saponification-induced racemization.[1][2]Inferior: Requires basic hydrolysis (LiOH), high risk of racemization.Precursor: Requires activation; poor solubility in organic solvents.Degradant: Loss of Trt leads to N-alkylation side reactions.

Senior Scientist Insight: The most critical check is the integration ratio between the t-Butyl signal (9H) and the Trityl aromatics (15H) . A ratio deviation here indicates either loss of the protecting group (acid sensitivity) or incomplete esterification.

Structural Visualization & Assignment Logic

The following diagram illustrates the connectivity and the specific NMR correlations used to validate the structure.

G cluster_structure H-His(Trt)-Otbu HCl Structure cluster_nmr NMR Signals (DMSO-d6) N_term NH3+ Cl- Sig_Amine ~8.5 ppm (br s) N_term->Sig_Amine Alpha_C α-CH Sig_Alpha ~4.3 ppm (m) Alpha_C->Sig_Alpha Beta_C β-CH2 Sig_Beta ~3.0-3.2 ppm (m) Beta_C->Sig_Beta Imid Imidazole (C2/C4) Sig_Imid ~7.5 & 8.0 ppm (s) Imid->Sig_Imid Trt Trityl Group (3x Ph) Sig_Arom 7.0-7.4 ppm (m) Trt->Sig_Arom Ester Otbu Ester (C(CH3)3) Sig_tBu ~1.35 ppm (s) Ester->Sig_tBu Sig_tBu->Sig_Arom Integration Check (9:15 Ratio)

Caption: Structural connectivity mapped to expected NMR signals. The red arrow indicates the critical stoichiometric check between the two protecting groups.

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed to be self-validating . If the internal standard (TMS) or the solvent residual peak does not align, the salt formation or water content may be interfering with the shift values.

A. Sample Preparation[3][4][5][6]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why? The HCl salt is insoluble in CDCl

      
      . DMSO disrupts the ionic lattice and prevents aggregation.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Caution: Higher concentrations may cause viscosity broadening; lower concentrations risk losing the small imidazole C-H signals in the baseline.

  • Vessel: High-precision 5mm NMR tube (e.g., Wilmad 507-PP).

B. Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): 2.0 seconds (Minimum).

    • Scientific Rationale: The t-Butyl protons (methyls) have long T1 relaxation times. A short D1 will suppress the t-Butyl integration, leading to a false calculation of "low ester content."

  • Scans (NS): 16–32 scans (Sufficient for 1H); 1024+ scans for 13C.

  • Temperature: 298 K (25°C).

C. Data Processing & Interpretation[7]
  • Referencing: Set the DMSO quintet to 2.50 ppm .

  • Integration Strategy:

    • Set the Trityl Region (7.0–7.4 ppm) to exactly 15.00 .

    • Validation: The t-Butyl singlet must integrate to 9.0 ± 0.3 .

    • Validation: The

      
      -proton must integrate to 1.0 .
      
D. Detailed Peak Assignment (DMSO-d )
Shift (

ppm)
MultiplicityIntegralAssignmentNotes
8.40 – 8.70 Broad Singlet3H

Exchangeable with

. Broadening confirms Salt form.
7.30 – 7.45 Multiplet9HTrityl (meta/para)Overlaps with Imidazole C2-H in some pH conditions.
7.05 – 7.15 Multiplet6HTrityl (ortho)Distinct "roofing" effect often seen.
7.50 / 8.00 Singlets1H eachImidazole C2/C4Shifts are highly sensitive to concentration and water content.
4.25 – 4.35 Multiplet1H

-CH
Deshielded by the ammonium group.
3.05 – 3.20 Multiplet2H

-CH

Diastereotopic splitting is common due to the chiral center.
1.35 Singlet9Ht-ButylSharp, intense singlet.

Troubleshooting & Common Anomalies

The "Rotamer" Problem

Histidine derivatives often exhibit rotameric broadening or peak doubling in NMR, even at room temperature.

  • Observation: The imidazole C-H peaks or the

    
    -proton appear split or unusually broad.
    
  • Cause: Steric hindrance from the bulky Trityl group restricts rotation around the

    
     bond.
    
  • Solution: Run the NMR at 313 K (40°C) . The peaks should coalesce into sharp singlets/multiplets. If they do not, the sample may contain diastereomeric impurities (D-His).

The "Water" Problem

As a Hydrochloride salt, H-His(Trt)-Otbu is hygroscopic.

  • Observation: A large broad peak at ~3.3–3.5 ppm.

  • Impact: This water peak can overlap with the

    
    -protons or the methoxy signal of impurities.
    
  • Mitigation: Use an ampoule of "100%" DMSO-d

    
     rather than a stock bottle.
    

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Trityl and t-Butyl stability).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Essential for identifying residual DMF/Acetone in His-derivatives).

  • PubChem Compound Summary. (2024). Histidine derivatives and physical properties.

Sources

Validation

Comparative Guide: H-His(Trt)-Otbu HCl vs. H-His(Boc)-OH

Executive Summary This guide provides a technical comparison between H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, side-chain Trityl, Hydrochloride salt) and H-His(Boc)-OH (Histidine free acid, side-chain Boc). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between H-His(Trt)-Otbu HCl (Histidine tert-butyl ester, side-chain Trityl, Hydrochloride salt) and H-His(Boc)-OH (Histidine free acid, side-chain Boc).

While both molecules share a Histidine backbone, they serve fundamentally different roles in peptide chemistry:

  • H-His(Trt)-Otbu HCl is a specialized C-terminal acceptor designed for solution-phase synthesis or convergent fragment condensation. Its esterification renders it soluble in organic solvents, while the bulky Trityl group minimizes racemization during coupling.

  • H-His(Boc)-OH is a zwitterionic building block (often a precursor). It is characterized by electronic suppression of racemization via the Boc group but suffers from lower solubility in non-polar solvents and potential instability of the imidazole-carbamate bond.

Chemical Architecture & Mechanism of Action

Structural Comparison
FeatureH-His(Trt)-Otbu HCl H-His(Boc)-OH
CAS Number 304698-96-215607-79-1
N-Terminus Free Amine (

), protonated as

salt
Free Amine (

), exists as zwitterion
C-Terminus Tert-butyl ester (Otbu) Free Acid (OH)
Side-Chain (

)
Trityl (Trt) tert-Butyloxycarbonyl (Boc)
Molecular Weight ~490.0 g/mol ~255.3 g/mol
Primary Utility Nucleophile (Amine component) in solution phase coupling.[1][2]Precursor for loading resin or enzymatic synthesis.
Side-Chain Protection: The Racemization War

The critical differentiator is how the side-chain protecting group prevents the notorious racemization of Histidine. Histidine racemization occurs when the imidazole nitrogen acts as a base, abstracting the


-proton from the activated amino acid.
  • Trityl (Trt) Mechanism (Steric Control): The Trityl group is massive. It sterically hinders the

    
    -nitrogen of the imidazole, physically blocking it from approaching the 
    
    
    
    -proton. This is the "Gold Standard" for Fmoc chemistry.
  • Boc Mechanism (Electronic Control): The Boc group on the imidazole is electron-withdrawing. It lowers the basicity (pKa) of the imidazole ring, making the nitrogen a poor base, thus chemically preventing proton abstraction.

Visualization: Racemization Suppression Pathways

The following diagram illustrates how each protecting group mitigates the risk of racemization during the activation step.

RacemizationControl Start Activated Histidine Intermediate Risk Risk: Imidazole N acts as Base (Abstracts Alpha-Proton) Start->Risk Trt_Group Trityl (Trt) Protection Risk->Trt_Group If Trt used Boc_Group Boc Protection Risk->Boc_Group If Boc used Trt_Mech Mechanism: Steric Hindrance (Bulky group blocks N-H interaction) Trt_Group->Trt_Mech Trt_Result Result: High Optical Purity (Preferred for Fmoc/Solution) Trt_Mech->Trt_Result Boc_Mech Mechanism: Electronic Withdrawal (Lowers Imidazole pKa) Boc_Group->Boc_Mech Boc_Result Result: Excellent Suppression (But chemically labile) Boc_Mech->Boc_Result

Figure 1: Mechanistic divergence in racemization suppression between Trityl (Steric) and Boc (Electronic) protection strategies.

Experimental Performance & Data

Solubility Profile

Solubility is the deciding factor for solution-phase synthesis.

SolventH-His(Trt)-Otbu HClH-His(Boc)-OHAnalysis
DCM (Dichloromethane) High (>100 mg/mL)Low / InsolubleThe Otbu ester and Trt group are highly lipophilic, making the HCl salt ideal for DCM-based couplings.
DMF (Dimethylformamide) High ModerateH-His(Boc)-OH is zwitterionic; it requires polar aprotic solvents or buffers to dissolve effectively.
Water/Buffer Low (precipitates)Moderate The free acid/amine nature of H-His(Boc)-OH allows solubility in aqueous buffers (pH dependent).
Stability & Handling[4]
  • H-His(Trt)-Otbu HCl:

    • Hygroscopicity: Moderate. The HCl salt can absorb moisture; store with desiccant.

    • Chemical Stability: High. The Trt group is stable to bases (DIEA, Piperidine) but extremely sensitive to acids (TFA removes both Trt and Otbu).

  • H-His(Boc)-OH:

    • Nucleophilic Sensitivity: The

      
      -Boc group is "semi-stable." In the presence of strong nucleophiles or free amines, the Boc group can migrate or fall off (Boc transfer). This makes it risky to use in slow coupling reactions.
      
    • Shelf Life: Shorter than the Trt variant due to potential autocatalytic degradation.

Application Protocols

Protocol A: Solution Phase Coupling using H-His(Trt)-Otbu HCl

Objective: Couple a carboxylic acid (R-COOH) to the N-terminus of H-His(Trt)-Otbu.

  • Dissolution: Dissolve 1.0 eq of H-His(Trt)-Otbu HCl in DCM.

  • Neutralization: Add 1.0-1.1 eq of DIEA (Diisopropylethylamine) to neutralize the HCl salt. Note: The solution should become clear.

  • Activation: In a separate vessel, activate 1.1 eq of R-COOH with EDC.HCl / HOBt (or HATU/DIEA).

  • Coupling: Combine the neutralized Histidine solution with the activated acid. Stir at Room Temperature for 2-4 hours.

  • Work-up: Wash with 5%

    
    , Water, and Brine. Dry over 
    
    
    
    .
  • Validation: The product is fully protected (

    
    ). Acidolysis (95% TFA) will yield 
    
    
    
    .
Protocol B: Handling H-His(Boc)-OH

Objective: Loading onto resin or transient protection.

  • Warning: Do not use standard base-mediated coupling (like Fmoc protocols) for long durations, as the side-chain Boc group may be cleaved or transferred.

  • Dissolution: Use DMF or NMP.[3] Avoid DCM.

  • Coupling: If using as a C-terminal acid to load onto a resin (e.g., Wang Resin), use the MSNT/Melm method or DIC/DMAP (catalytic) to minimize racemization, though the Boc group already suppresses this well.

Decision Matrix: Which to Choose?

Use the following flowchart to determine the correct reagent for your specific synthesis.

SelectionLogic Start Select Histidine Source Role What is the role of His? Start->Role CTerm C-Terminal Acceptor (Solution Phase) Role->CTerm Acceptor (Amine) NTerm N-Terminal Donor (Solid Phase Loading) Role->NTerm Donor (Acid) Solvent Solvent System? CTerm->Solvent UseBoc USE H-His(Boc)-OH (Zwitterionic, Special Case) NTerm->UseBoc Resin Loading Organic Organic (DCM/EtOAc) Solvent->Organic Aqueous Aqueous/Polar Solvent->Aqueous UseTrt USE H-His(Trt)-Otbu HCl (High Solubility, No Racemization) Organic->UseTrt Aqueous->UseBoc

Figure 2: Selection logic based on synthetic role and solvent compatibility.

References

  • BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from

  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine. Green Chemistry. Retrieved from

  • MedChemExpress. (2024). Product Properties: H-His(Trt)-Otbu HCl.[4] Retrieved from

  • National Institutes of Health (PubMed). Mechanism of racemisation of histidine derivatives in peptide synthesis. Retrieved from

  • Bachem. Insights into Peptide Chemistry: Racemization of Histidine. Retrieved from

Sources

Comparative

The Trityl Group as a Bulwark for Histidine: A Comparative Guide to Optimizing Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the amino acid histidine presents a unique and persistent challenge. Its imidazole side chai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the amino acid histidine presents a unique and persistent challenge. Its imidazole side chain, a key player in the biological function of many peptides, is also a source of synthetic complications, most notably racemization and unwanted side reactions. The choice of a protecting group for this side chain is therefore not a trivial decision but a critical parameter that dictates the yield, purity, and stereochemical integrity of the final peptide product.

This guide offers an in-depth comparison of the Trityl (Trt) protecting group for histidine against other common alternatives. Grounded in experimental data, we will explore the causal mechanisms behind its advantages and disadvantages, provide actionable protocols, and offer clear guidance for its strategic application in your research and development workflows.

The Double-Edged Sword: Histidine's Imidazole Ring

The reactivity of histidine's imidazole ring is central to its synthetic complexity. The unprotected ring contains a nucleophilic nitrogen that can interfere with peptide bond formation.[1] More critically, the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[2] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization or epimerization.[1][2] The loss of chiral purity can be devastating, as it often compromises or completely ablates the biological activity of the target peptide.[2]

The Trityl Advantage: Steric Hindrance and Stability

The triphenylmethyl (Trt) group is a bulky alkyl-type protecting group widely used to mask the imidazole side chain of histidine, typically at the τ-nitrogen position (N-τ).[1][3] Its primary advantages lie in its ability to:

  • Prevent Side Reactions: The sheer size of the Trt group provides steric hindrance, effectively shielding the imidazole nitrogen from participating in unwanted acylation or other side reactions during the coupling steps of SPPS.[1]

  • Compatibility with Fmoc Chemistry: The Trt group is stable under the mildly basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[]

  • Facile Cleavage: It is labile under moderately acidic conditions, allowing for its removal during the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[5]

The structure of Fmoc-protected, Trt-functionalized histidine is a cornerstone of modern peptide synthesis.

cluster_SideChain Imidazole Side Chain cluster_Trt Trityl (Trt) Group Fmoc Fmoc N N Fmoc->N Ca N->Ca C C=O Ca->C Cb Ca->Cb OH OH C->OH Cg Cb->Cg Nd Cg->Nd Ce Nd->Ce Ne Ce->Ne Ne->Cg Trt Trt Ne->Trt Nτ-Protection Start Start: Peptide-Resin with free N-terminal amine Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: His(Trt) Coupling - Pre-activate Fmoc-His(Trt)-OH - Add to resin Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Monitor Coupling (e.g., Kaiser Test) Wash2->Check Check->Coupling Incomplete (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Complete Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final AA Added End Purified Peptide Cleavage->End

Caption: Fmoc-SPPS workflow for His(Trt).

Experimental Protocol 1: Coupling of Fmoc-His(Trt)-OH

This protocol describes a standard coupling cycle on a 0.1 mmol scale.

Rationale: The key to minimizing racemization with Fmoc-His(Trt)-OH is to avoid prolonged pre-activation and the use of strong, non-nucleophilic bases in excess. Using an activator like HBTU with a base such as DIPEA is common, but the timing and stoichiometry are critical.

Materials:

  • Peptide-resin (0.1 mmol, with a free N-terminal amine)

  • Fmoc-His(Trt)-OH (4 eq, ~248 mg)

  • HBTU (3.9 eq, ~148 mg)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq, ~140 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group from the previous amino acid has been completely removed (confirmed by a positive Kaiser test) and the resin is washed thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and HBTU in ~2 mL of DMF.

  • Activation: Add DIPEA to the amino acid/HBTU solution. Crucially, do not let this solution pre-activate for more than 1-2 minutes. The solution may change color. [6]4. Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the swelled peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test. A negative result (clear or yellow beads) indicates complete coupling.

  • Post-Coupling Wash: Once the coupling is complete, filter the reaction solution and wash the peptide-resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

Experimental Protocol 2: Final Cleavage and Trt Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including Trt.

Rationale: The Trt group is cleaved by trifluoroacetic acid (TFA). During this process, a stable trityl carbocation is formed. This cation is highly reactive and can re-attach to nucleophilic residues like Cysteine or modify Tryptophan. Therefore, a "scavenger" is essential to trap this cation. Triisopropylsilane (TIS) is highly effective for this purpose. [7][8] Materials:

  • Dry peptide-resin (~0.1 mmol)

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v). Prepare fresh. [8]* Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a scintillation vial with a polypropylene cap).

  • Cleavage Reaction: Add 2-5 mL of the freshly prepared cleavage cocktail to the resin. The resin may turn a deep yellow color due to the formation of the trityl cation. [7]3. Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Conclusion and Strategic Recommendations

The Trityl (Trt) group is an effective and economical choice for protecting the histidine side chain in routine peptide synthesis. [1]Its stability in basic conditions and lability in acid make it highly compatible with standard Fmoc-SPPS.

However, the Achilles' heel of Trt protection is its susceptibility to racemization, particularly under extended activation times or elevated temperatures. For sequences known to be difficult, for peptides intended for therapeutic use where stereochemical purity is non-negotiable, or when using microwave-assisted synthesis, alternative protecting groups should be strongly considered.

  • For Routine Synthesis: Fmoc-His(Trt)-OH remains a viable and cost-effective option. Minimize racemization by avoiding pre-activation and using mild coupling conditions.

  • For High-Temperature or Microwave Synthesis: Fmoc-His(Boc)-OH provides a significant advantage in suppressing epimerization and is the recommended alternative. [9]* For Maximum Stereochemical Integrity: For the most critical applications where even trace amounts of D-isomer are unacceptable, a π-protected derivative like Fmoc-His(MBom)-OH offers the highest level of security against racemization. [2] By understanding the chemical principles and leveraging the experimental data presented, researchers can make informed, strategic decisions to navigate the challenges of histidine incorporation, ultimately enhancing the success and integrity of their peptide synthesis endeavors.

References

  • Vertex AI Search. (2026). The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • BOC Sciences. (2026).
  • BenchChem. (2026). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Sigma-Aldrich. (2026). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?[Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Giraud, M., et al. (2003). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 9(5), 316-323.
  • Scribd. (2026).
  • Aapptec. (2026). Cleavage Cocktails; Reagent B. [Link]

  • Merck Millipore. (2015). Novabiochem® Letters 2.15Vol.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Aapptec. (2026). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • BenchChem. (2026). A Comparative Analysis of Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)

Sources

Validation

Strategic Selection of H-His(Trt)-Otbu HCl: A Cost-Benefit &amp; Technical Analysis

Executive Summary In the landscape of convergent peptide synthesis and liquid-phase methodologies, H-His(Trt)-Otbu HCl represents a specialized, high-value building block designed to solve a specific, high-risk problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of convergent peptide synthesis and liquid-phase methodologies, H-His(Trt)-Otbu HCl represents a specialized, high-value building block designed to solve a specific, high-risk problem: C-terminal Histidine racemization.

While significantly more expensive per gram than its methyl ester counterpart (H-His(Trt)-OMe), the Otbu (tert-butyl) ester variant eliminates the need for basic hydrolysis (saponification) during deprotection—a step notorious for causing extensive epimerization in histidine. This guide analyzes the economic and technical trade-offs, demonstrating that for C-terminal histidine sequences, the "expensive" Otbu starting material often yields a lower Total Process Cost by preserving stereochemical integrity and simplifying purification.

Technical Profile & Mechanism of Action

The Molecule[1][2][3][4][5][6][7]
  • Chemical Name: L-Histidine, 1-(triphenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)

  • Function: C-terminal building block for solution-phase synthesis or convergent fragment condensation.[1]

  • Key Features:

    • 
      -Trityl (Trt) Protection:  Bulky steric shielding of the imidazole ring.[2]
      
    • Otbu Ester: Acid-labile C-terminal protection (orthogonal to base-labile Fmoc).

    • HCl Salt: Enhances shelf-stability and solubility but requires in situ neutralization.

The "Racemization Trap" in Histidine Chemistry

Histidine is uniquely prone to racemization due to the basicity of its imidazole ring, which can facilitate the abstraction of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-proton via an enolization mechanism. This risk is highest during:
  • Carboxyl Activation: (Coupling).

  • Ester Hydrolysis: (Saponification of methyl/ethyl esters).

H-His(Trt)-Otbu HCl is engineered to bypass Risk #2 entirely.

Comparative Analysis: The Alternatives

The following table contrasts H-His(Trt)-Otbu HCl with its primary market alternatives.

Table 1: Comparative Performance Matrix
FeatureH-His(Trt)-Otbu HCl H-His(Trt)-OMe HCl H-His(Bzl)-Otbu
Primary Use Case Solution Phase / ConvergentSolution Phase (Low Cost)Boc Chemistry (Legacy)
C-Term Deprotection Acid (TFA) (Mild)Base (LiOH/NaOH) (Harsh)Acid (TFA/HF)
Racemization Risk Low (Avoids base hydrolysis)High (Base hydrolysis induces epimerization)Medium (Bzl is less bulky than Trt)
Side Chain Cleavage Concurrent with C-term (TFA)Concurrent with C-term (if using HF/TFA)Requires HF or Hydrogenolysis
Solubility High (DCM/DMF)High (MeOH/Water)Moderate
Raw Material Cost High (

$)
Low ($)Medium (

)
Purification Load Low (Clean cleavage)High (Must separate D-His isomers)High (Remove Bzl salts)
Deep Dive: The Economic Argument (Yield vs. Cost)

Using the cheaper Methyl Ester (OMe) requires saponification (LiOH) to expose the carboxylic acid for the next step or final deprotection.

  • Scenario: You synthesize a 5-mer peptide in solution.

  • With OMe: Saponification yields 15-20% D-His impurity. You lose 20% of your product and spend 3 days on HPLC separating diastereomers.

  • With Otbu: You treat with TFA.[3][4][5] Cleavage is quantitative. D-His impurity is <1%.[6]

  • Verdict: The cost of the lost peptide and HPLC time far exceeds the premium paid for the Otbu starting material.

Visualizing the Advantage

The following diagram illustrates the pathway comparison. The "Red Path" (Methyl Ester) introduces a high-risk step avoided by the "Green Path" (Otbu).

G Start Start: C-Terminal His Needed OMe Use H-His(Trt)-OMe Start->OMe Low Upfront Cost Otbu Use H-His(Trt)-Otbu Start->Otbu High Upfront Cost Coupling1 Peptide Coupling OMe->Coupling1 Saponification Saponification (LiOH) *HIGH RISK STEP* Coupling1->Saponification Racemization Result: 20% D-Isomer (Yield Loss) Saponification->Racemization Coupling2 Peptide Coupling Otbu->Coupling2 AcidCleavage Acid Cleavage (TFA) *NO RACEMIZATION* Coupling2->AcidCleavage PureProduct Result: >99% L-Isomer (High Yield) AcidCleavage->PureProduct

Figure 1: Pathway comparison showing the elimination of the base-catalyzed racemization step using the Otbu derivative.

Validated Experimental Protocol

Objective: Coupling Fmoc-Xaa-OH to H-His(Trt)-Otbu HCl in solution phase. Critical Control Point: The HCl salt must be neutralized exactly to prevent salt formation that clogs the reaction or pH shifts that stall the coupling.

Materials
  • H-His(Trt)-Otbu HCl (1.0 eq)

  • Fmoc-Amino Acid (1.1 eq)

  • Coupling Reagent: HATU or EDC/HOBt (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (anhydrous) or DCM

Step-by-Step Workflow
  • Solubilization & Neutralization (The "Free Base" Step):

    • Dissolve H-His(Trt)-Otbu HCl in minimal DMF.

    • Crucial: Add exactly 1.0 equivalent of DIPEA to neutralize the HCl. Stir for 5 minutes.

    • Note: Do not add excess base yet. Excess base before the active ester is formed can trigger premature racemization of the incoming Fmoc-AA or the His itself.

  • Activation:

    • In a separate vessel, dissolve Fmoc-Xaa-OH and the coupling reagent (e.g., HATU).

    • Add 1.0 - 2.0 equivalents of DIPEA (depending on reagent protocol) to activate the carboxylate.

    • Allow activation for 2-5 minutes (if using HATU).

  • Coupling:

    • Add the activated Fmoc-AA solution to the neutralized His-Otbu solution.

    • Monitor pH. Maintain effectively neutral to slightly basic (pH 7.5–8.0, measured on wet pH paper).

    • Stir at Room Temperature for 1–2 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% NaHCO3 (removes unreacted acid), Water, and Brine.

    • Avoid: Do not wash with strong acid (1M HCl) if you want to keep the Trt/Otbu groups intact, though they are relatively stable to dilute washes. Use 5% KHSO4 or Citric Acid for acidic washes to be safe.

  • Global Deprotection (Final Step):

    • Treat the final peptide with TFA:TIS:H2O (95:2.5:2.5).

    • Both the Trt (side chain) and Otbu (C-term) will cleave simultaneously, yielding the free peptide acid.

Decision Matrix: When to Buy

Use the following logic flow to determine if this reagent is necessary for your project.

DecisionTree Q1 Is Histidine at the C-Terminus? Q2 Is this Solid Phase (SPPS)? Q1->Q2 Yes Result2 Use H-His(Trt)-OMe (Accept yield loss) Q1->Result2 No (Internal His) Q3 Is stereochemical purity critical (>98% L-isomer)? Q2->Q3 No (Solution Phase) Result1 Use Pre-loaded Trt-His Resin (2-CTC or Wang) Q2->Result1 Yes Q3->Result2 No Result3 BUY H-His(Trt)-Otbu HCl Q3->Result3 Yes

Figure 2: Decision matrix for selecting Histidine building blocks.

References

  • BenchChem. (2025).[1][7] Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.[1] Retrieved from

  • BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[8][7][] Retrieved from

  • MedChemExpress. (2024). H-His(Trt)-OH and Derivatives: Solubility and Stability Data. Retrieved from

  • Sigma-Aldrich. (2023). Fmoc Resin Cleavage and Deprotection Strategies.[3][8][10][7] Retrieved from

  • Imperial College London. (2022). Greener Cleavage of Protected Peptide Fragments.[11] Retrieved from

Sources

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Retrosynthesis Analysis

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Method

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